(S)-2-Cbz-aminobutane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEHYMIWBJBOPW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427447 | |
| Record name | (S)-2-Cbz-aminobutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118219-23-1 | |
| Record name | (S)-2-Cbz-aminobutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118219-23-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (S)-2-Cbz-aminobutane-1,4-diol, a chiral building block relevant in biochemical engineering and pharmaceutical development.[1] The information is compiled to support research and development activities, offering key data, structural information, and generalized experimental protocols.
Core Chemical Properties
This compound, also known by its systematic name benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate, is a carbamate-protected amino diol.[2] The presence of the Cbz (carboxybenzyl) protecting group makes it a stable intermediate for the synthesis of more complex molecules. Its chirality and bifunctional nature (containing both hydroxyl and protected amine groups) make it a valuable synthon in organic chemistry.
Data Presentation: Physicochemical and Computational Properties
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 118219-23-1 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO₄ | [1][3] |
| Molecular Weight | 239.27 g/mol | [1][4] |
| Appearance | White to off-white powder | [1][3] |
| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg | [1] |
| Flash Point | 232.6 ± 28.7 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Purity | ≥99% (typical) | [3] |
Table 2: Computed and Structural Data
| Property | Value | Source |
| Exact Mass | 239.115753 u | [1] |
| Monoisotopic Mass | 239.11575802 u | [1] |
| XLogP3 | 0.61 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 78.8 Ų | [1] |
| Complexity | 217 | [1] |
| Defined Atom Stereocenter | 1 | [1] |
| InChI Key | UZEHYMIWBJBOPW-NSHDSACASA-N | [2] |
| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--CO | [2] |
Visualizations
Chemical Structure
The two-dimensional structure of this compound highlights the chiral center and the arrangement of the functional groups.
Caption: 2D structure of this compound.
Generalized Synthesis Workflow
While a specific protocol for this exact molecule is not publicly detailed, a general synthetic route can be inferred from the synthesis of similar amino diols. A common strategy involves the stereoselective reduction of a protected amino ketone precursor.
Caption: Generalized workflow for amino diol synthesis.
Experimental Protocols
No specific, peer-reviewed synthesis protocol for this compound was found in the public domain. However, a representative procedure for a key transformation—the reduction of a carbonyl to a hydroxyl group to form a diol—can be adapted from established chemical literature. The following is a generalized protocol for the reduction of a ketone precursor using sodium borohydride (NaBH₄), a common and mild reducing agent.
Objective: To reduce a Cbz-protected amino ketone to the corresponding Cbz-protected amino diol.
Materials:
-
Cbz-protected amino ketone precursor
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: The Cbz-protected amino ketone precursor is dissolved in a suitable alcohol solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The amount of NaBH₄ typically ranges from 1.5 to 3 equivalents relative to the ketone.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
-
Workup and Extraction: The solvent is removed under reduced pressure. The resulting aqueous residue is extracted multiple times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude diol is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety and Handling
Comprehensive safety data is crucial for handling this chemical. The following information is aggregated from various supplier safety data sheets.
Hazard Identification:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources may also list H302 (Harmful if swallowed).
-
Signal Word: Warning.
Precautionary Measures:
-
Prevention (P-Statements):
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
It is recommended to store in a dry, dark, and ventilated place under an inert atmosphere at room temperature.[3]
-
-
Personal Protective Equipment (PPE):
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if possible.[7]
-
Inhalation: Move the victim to fresh air.[7]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[7] Do NOT induce vomiting.[8]
This document is intended for informational purposes for qualified individuals and should not be used as a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C12H17NO4) [pubchemlite.lcsb.uni.lu]
- 3. (S)-2-CBZ-AMINO-BUTANE-1,4-DIOL, CasNo.118219-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. This compound - CAS:118219-23-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol (CAS: 118219-23-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Cbz-aminobutane-1,4-diol, with the CAS number 118219-23-1, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its stereodefined structure, featuring a protected amine and two primary hydroxyl groups, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis from the chiral pool precursor L-aspartic acid, and its notable application as a key intermediate in the synthesis of antiviral compounds, including HIV protease inhibitors.
Chemical and Physical Properties
This compound, also known by its synonyms such as Benzyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate and (S)-(-)-2-(Cbz-amino)-1,4-butanediol, is typically a white to off-white or yellowish solid.[1] It is a derivative of (S)-2-aminobutane-1,4-diol where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted reactions of the amine functionality.[2]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 118219-23-1 | [3] |
| Molecular Formula | C₁₂H₁₇NO₄ | [3] |
| Molecular Weight | 239.27 g/mol | [3][4] |
| Appearance | White to off-white/yellow solid/powder | [1][3] |
| Purity | >97% or 99% (supplier dependent) | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg | [3] |
| Flash Point | 232.6 ± 28.7 °C | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
Safety Information: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.
Experimental Protocols: Synthesis from L-Aspartic Acid
The most common and cost-effective route for the synthesis of this compound utilizes the readily available chiral pool starting material, L-aspartic acid.[5][6] The synthesis involves two key transformations: the protection of the amino group and the reduction of the carboxylic acid functionalities.
N-Protection of L-Aspartic Acid
The first step is the protection of the amino group of L-aspartic acid with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting L-aspartic acid with benzyl chloroformate under basic conditions.[7]
Detailed Protocol:
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 45-55 °C).
-
While maintaining the pH of the solution between 9.2 and 12.0, slowly add benzyl chloroformate and an additional aqueous solution of sodium hydroxide concurrently to the reaction mixture.
-
Monitor the reaction for the consumption of L-aspartic acid.
-
Upon completion, acidify the reaction mixture to precipitate the N-benzyloxycarbonyl-L-aspartic acid.
-
Filter, wash, and dry the product. This method typically yields the desired product in high purity (>99%) and yield (>90%).[7]
Reduction of N-Cbz-L-Aspartic Acid Derivatives
The second step involves the reduction of the two carboxylic acid groups of the N-protected L-aspartic acid to the corresponding primary alcohols. To facilitate this, the carboxylic acids are often converted to their ester derivatives (e.g., dimethyl ester) prior to reduction. A powerful reducing agent such as lithium borohydride is effective for the reduction of esters to alcohols.[8][9][10][11]
Detailed Protocol:
-
Prepare the dimethyl ester of N-Cbz-L-aspartic acid using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).
-
Dissolve the N-Cbz-L-aspartic acid dimethyl ester in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath and slowly add a solution of lithium borohydride (LiBH₄) in THF. Lithium borohydride is a stronger reducing agent than sodium borohydride and is capable of reducing esters.[8][10]
-
Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a suitable reagent (e.g., by the slow addition of water or an acidic solution).
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to yield this compound.
Applications in Drug Development
Chiral building blocks like this compound are of significant interest to the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates.[2][5][12] The defined stereochemistry at the C2 position is crucial for the biological activity of many drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Intermediate in the Synthesis of HIV Protease Inhibitors
One of the most significant applications of chiral diols derived from amino acids is in the synthesis of HIV protease inhibitors.[1][3][13][14][15] These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The core structure of many HIV protease inhibitors contains a hydroxyethylamine or a similar isostere that mimics the transition state of the viral protease's natural substrate. The stereochemistry of the hydroxyl and amino groups in these isosteres is critical for effective binding to the enzyme's active site.
This compound serves as a precursor to the chiral core of these inhibitors. The two primary hydroxyl groups can be further manipulated to introduce other functionalities or to be incorporated into a larger molecular scaffold, while the protected amine can be deprotected at a later stage of the synthesis to reveal the free amine necessary for the final drug structure.
Signaling Pathways
As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. However, the final drug products synthesized from it, such as HIV protease inhibitors, have a very specific mechanism of action.
HIV protease is a viral enzyme essential for the life cycle of the human immunodeficiency virus. It cleaves newly synthesized polyproteins into their functional protein components, which are necessary for the maturation of new, infectious virions. HIV protease inhibitors are designed to bind to the active site of this enzyme, preventing it from cleaving the polyproteins and thus halting the viral replication cycle.
Conclusion
This compound is a strategically important chiral building block in pharmaceutical research and development. Its synthesis from the inexpensive and readily available chiral precursor L-aspartic acid makes it an attractive starting material for the construction of complex, enantiomerically pure molecules. Its primary application lies in its potential as a key intermediate in the synthesis of high-value therapeutic agents, most notably HIV protease inhibitors. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis and potential applications of this and similar chiral intermediates is essential for the development of the next generation of life-saving medicines.
References
- 1. Synthesis of novel, potent, diol-based HIV-1 protease inhibitors via intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of (-)-Bestatin from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. acs.org [acs.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Design and synthesis of highly potent HIV-1 protease inhibitors and th" by Cuthbert D Martyr [docs.lib.purdue.edu]
- 14. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol
This technical guide provides a comprehensive overview of (S)-2-Cbz-aminobutane-1,4-diol, a valuable chiral building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its structure, synthesis, and physicochemical properties, along with its potential applications.
Core Structure and Properties
This compound, also known as benzyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate, is a chiral amino diol. The presence of a carboxybenzyl (Cbz) protecting group on the amine and two primary hydroxyl groups makes it a versatile intermediate for the synthesis of more complex chiral molecules.
Molecular Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄ | [1][2] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| CAS Number | 118219-23-1 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Not specified in available literature | |
| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in methanol, ethanol, and DMSO. | |
| Specific Optical Rotation | [α]D: Not specified in available literature. The (S)-configuration suggests it is optically active. |
Synthesis
A common and efficient method for the enantioselective synthesis of this compound involves the reduction of the corresponding Cbz-protected L-aspartic acid or its ester derivatives. L-aspartic acid provides the desired (S)-stereochemistry at the C-2 position.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from L-aspartic acid:
-
N-Protection: The amino group of L-aspartic acid is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions.
-
Reduction: The two carboxylic acid functionalities of the resulting N-Cbz-L-aspartic acid are reduced to primary alcohols. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃).
Figure 2: Synthetic pathway for this compound from L-aspartic acid.
Representative Experimental Protocol
The following is a general, representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.
Step 1: Synthesis of N-Cbz-L-aspartic acid
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at 0 °C.
-
To this solution, add benzyl chloroformate dropwise while maintaining the pH between 9 and 10 with the simultaneous addition of aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-Cbz-L-aspartic acid.
-
Filter, wash with cold water, and dry the product under vacuum.
Step 2: Synthesis of this compound
-
Suspend N-Cbz-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or a suspension of lithium aluminum hydride (LAH).
-
Allow the reaction mixture to warm to room temperature and then reflux until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, aqueous sodium hydroxide, and again water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.10 | s | 2H | Benzyl protons (C₆H₅CH₂ ) |
| ~5.5-6.0 | d | 1H | Amide proton (NH ) |
| ~3.8-4.0 | m | 1H | CH (NHCbz) |
| ~3.5-3.7 | m | 4H | CH₂ OH |
| ~1.6-1.8 | m | 2H | CH₂ CH₂OH |
| ~2.5-3.5 | br s | 2H | Hydroxyl protons (OH ) |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~156-158 | Carbonyl carbon (C=O) of Cbz group |
| ~136-137 | Quaternary aromatic carbon |
| ~127-129 | Aromatic carbons (CH) |
| ~66-68 | Benzyl carbon (C₆H₅C H₂) |
| ~60-65 | Methylene carbons adjacent to OH (C H₂OH) |
| ~50-55 | Methine carbon (C HNHCbz) |
| ~30-35 | Methylene carbon (C H₂CH₂OH) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 (broad) | O-H stretching (hydroxyls) |
| ~3300 | N-H stretching (amide) |
| 3030-3100 | Aromatic C-H stretching |
| 2850-2950 | Aliphatic C-H stretching |
| ~1690-1710 | C=O stretching (carbamate) |
| ~1520-1540 | N-H bending (amide II) |
| ~1240-1260 | C-O stretching (carbamate) |
| ~1050 | C-O stretching (alcohols) |
Mass Spectrometry (MS)
Predicted mass spectral data for this compound is available.
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.12303 |
| [M+Na]⁺ | 262.10497 |
| [M-H]⁻ | 238.10847 |
| [M+NH₄]⁺ | 257.14957 |
| [M+K]⁺ | 278.07891 |
| [M+H-H₂O]⁺ | 222.11301 |
Applications in Research and Drug Development
This compound is a valuable chiral building block for the synthesis of various biologically active molecules and complex natural products. Its stereochemically defined center and the orthogonally protected functional groups allow for selective chemical transformations.
Role as a Chiral Intermediate
The primary application of this compound is as a chiral precursor. The Cbz group can be readily removed by hydrogenolysis to reveal the free amine, while the hydroxyl groups can be further functionalized or oxidized. This makes it an ideal starting material for the synthesis of:
-
Chiral ligands: For asymmetric catalysis.
-
Amino alcohol-containing natural products: Many natural products with important biological activities feature an amino alcohol moiety.
-
Pharmaceutical ingredients: As a fragment in the synthesis of active pharmaceutical ingredients (APIs).
Potential Experimental Workflow
A typical experimental workflow involving this compound as a starting material in a drug discovery context might involve the following steps:
Figure 3: A generalized experimental workflow for the use of this compound in drug discovery.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically useful chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the construction of complex chiral molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and professionals in the field. Further investigation into its specific applications and the development of optimized synthetic protocols will continue to enhance its utility in the scientific community.
References
Synthesis of Chiral 1,4-Diols from Amino Acids: An In-depth Technical Guide
For correspondence: [AI Assistant Contact Information]
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of enantiomerically pure 1,4-diols from readily available chiral amino acids. Two primary, robust, and well-documented pathways are presented in detail: the conversion of amino acids via a γ-lactone intermediate and a route proceeding through a γ-amino alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the practical application of these methodologies.
Introduction
Chiral 1,4-diols are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of pharmaceuticals, natural products, and chiral ligands. Their stereochemistry is often crucial for the biological activity and efficacy of the final target molecules. Amino acids represent an inexpensive and abundant source of chirality, making them ideal starting materials for the enantioselective synthesis of complex molecules. This guide elucidates two convergent and stereocontrolled strategies for the synthesis of chiral 1,4-diols, leveraging the inherent chirality of natural and unnatural amino acids.
The first pathway details the conversion of L-glutamic acid into a chiral γ-lactone, which is subsequently reduced to the desired 1,4-diol. This method is advantageous due to its straightforward nature and the commercial availability of the starting material. The second pathway explores the transformation of a generic amino acid into a γ-amino alcohol, which is then converted to the corresponding 1,4-diol. This latter route offers flexibility in the choice of the starting amino acid, allowing for the synthesis of a diverse range of substituted 1,4-diols.
This document provides detailed experimental procedures for each key transformation, a comprehensive summary of quantitative data in tabular format for easy comparison, and visual representations of the synthetic workflows and reaction pathways using Graphviz diagrams.
Synthetic Pathways
Pathway 1: Synthesis via a Chiral γ-Lactone Intermediate
This pathway is exemplified by the synthesis of (S)-pentane-1,4-diol from L-glutamic acid. The key steps involve the diazotization of glutamic acid to form a γ-lactone carboxylic acid, followed by a robust reduction of both the lactone and carboxylic acid moieties.
Pathway 2: Synthesis via a Chiral γ-Amino Alcohol Intermediate
This more general pathway allows for the synthesis of a wider variety of chiral 1,4-diols starting from different amino acids. The core of this strategy is the conversion of the amino acid to a protected γ-amino alcohol, followed by the stereospecific replacement of the amino group with a hydroxyl group.
Experimental Protocols
Pathway 1: From L-Glutamic Acid
Reaction: L-Glutamic Acid → (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid
Reagents and Materials:
-
L-Glutamic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄), 2 N aqueous solution
-
Acetone
-
Distilled Water
-
6-L Erlenmeyer flask
-
Large magnetic stirring bar
-
Separatory funnels
-
Rotary evaporator
Procedure: [1]
-
In a 6-L Erlenmeyer flask equipped with a large magnetic stirring bar, suspend 294 g (2 mol) of L-glutamic acid in 2 L of distilled water.
-
Stir the suspension vigorously while simultaneously adding solutions of 168 g (2.4 mol) of sodium nitrite in 1.2 L of water and 1.2 L of 2 N aqueous sulfuric acid from two separate separatory funnels over a period of approximately 30 minutes. Maintain the reaction temperature between 30-35 °C.
-
After the addition is complete, continue stirring the solution at room temperature for an additional 15 hours.
-
Remove the water by heating below 50 °C under reduced pressure using a rotary evaporator.
-
Triturate the resulting pasty solid with 500 mL of boiling acetone. Filter the hot solution and set it aside to cool. Repeat this extraction procedure four more times.
-
Combine the acetone extracts and remove the solvent on a rotary evaporator to yield crude (+)-γ-butyrolactone-γ-carboxylic acid as a slightly yellow oil.
-
Purify the crude product by vacuum distillation.
Reaction: (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid → (S)-Pentane-1,4-diol
Reagents and Materials:
-
(S)-(+)-γ-Butyrolactone-γ-carboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% (v/v) Sulfuric Acid
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice-salt bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure: (This is a general procedure for LiAlH₄ reduction of lactones and carboxylic acids).[2][3]
-
Set up a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Suspend a stirred slurry of LiAlH₄ (a molar excess sufficient to reduce both the lactone and carboxylic acid functionalities) in anhydrous THF in the flask and cool the mixture in an ice-salt bath.
-
Dissolve the (S)-(+)-γ-butyrolactone-γ-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude diol by vacuum distillation.
Pathway 2: From a Generic Amino Acid
Reaction: N-Protected Amino Acid → N-Protected Amino Alcohol
Reagents and Materials:
-
N-Boc-L-amino acid
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous Potassium Hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
Procedure: [4]
-
In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend sodium borohydride in anhydrous THF.
-
Add the N-Boc-L-amino acid to the stirred suspension.
-
Cool the flask to 0 °C and add a solution of iodine in THF dropwise over 1.5 hours.
-
After the addition, bring the reaction to reflux for 18-20 hours.
-
Cool the mixture to room temperature and quench by the dropwise addition of methanol.
-
Concentrate the solution in vacuo and dissolve the residue in aqueous KOH. Stir for 6 hours at room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-protected amino alcohol.
Reaction: Chiral γ-Amino Alcohol → Chiral 1,4-Diol
Reagents and Materials:
-
Chiral γ-Amino Alcohol
-
Sodium Nitrite (NaNO₂)
-
Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Beaker
-
Ice bath
Procedure: (This is a general procedure for the diazotization of primary amines).
-
Dissolve the chiral γ-amino alcohol in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the stirred amino alcohol solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,4-diol by column chromatography or distillation.
Quantitative Data
Table 1: Synthesis of Chiral 1,4-Diols via the γ-Lactone Pathway
| Starting Material | Intermediate | Final Product | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Enantiomeric Excess (ee) |
| L-Glutamic Acid | (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid | (S)-Pentane-1,4-diol | 70[1] | ~80-90 (estimated) | ~56-63 | >99% |
Table 2: Synthesis of Chiral γ-Amino Alcohols as Precursors to 1,4-Diols
| Starting Amino Acid (N-Protected) | Reducing Agent | Product (N-Protected Amino Alcohol) | Yield (%) | Reference |
| (S)-tert-Leucine | NaBH₄/I₂ | (S)-tert-Leucinol | 79 | [4] |
| Z-L-Alanine | NaBH₄/Ethylchloroformate | Z-L-Alaninol | Good (unspecified) | [5] |
| L-Phenylalanine | Li/AlCl₃ | L-Phenylalaninol | 74.8-91.4 | [6] |
Conclusion
The synthesis of chiral 1,4-diols from amino acids provides a powerful and versatile approach to obtaining these valuable chiral building blocks. The two primary pathways detailed in this guide, via a γ-lactone or a γ-amino alcohol intermediate, offer reliable and scalable methods for their preparation. The γ-lactone route, particularly from L-glutamic acid, is a highly efficient and direct method. The γ-amino alcohol pathway provides greater flexibility in accessing a diverse range of substituted 1,4-diols. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. Further optimization of reaction conditions and exploration of biocatalytic methods may lead to even more efficient and sustainable syntheses of these important chiral molecules.
References
An In-depth Technical Guide on the Physical Characteristics of Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate, a chiral carbamate derivative of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this guide combines computed properties with experimental data from closely related analogs to offer a thorough profile.
Chemical Identity and Structure
-
IUPAC Name: Benzyl N-[(1S)-1,3-dihydroxypropan-2-yl]carbamate
-
Synonyms: N-Cbz-(S)-2-amino-1,3-propanediol, Benzyl (S)-(-)-2-(benzyloxycarbonylamino)-3-hydroxy-1-propanol
-
Molecular Weight: 225.24 g/mol [1]
The molecular structure consists of a serine-derived core, specifically (S)-2-amino-1,3-propanediol, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group imparts stability and influences the compound's solubility and reactivity, making it a valuable intermediate in multi-step syntheses.
Tabulated Physical Characteristics
The following table summarizes the available quantitative data for Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate. Computed values are derived from chemoinformatic predictions, while experimental data for related compounds are provided for comparison.
| Property | Value | Data Type | Source |
| Molecular Weight | 225.24 g/mol | Computed | PubChem[1] |
| Melting Point | 66-69 °C | Experimental (Analog)¹ | ChemicalBook[3] |
| Boiling Point | Not available | - | - |
| XLogP3 | 0.1 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | Computed | PubChem |
| Hydrogen Bond Acceptor Count | 4 | Computed | PubChem |
| Topological Polar Surface Area | 78.8 Ų | Computed | PubChem[1] |
| Appearance | White to off-white solid | Expected | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental (Analog)¹ | ChemicalBook[3] |
¹Data for N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS 79069-15-1), a structurally similar compound.
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate.
3.1. Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing samples)
-
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.
-
The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.[4][5][6][7]
-
3.2. Solubility Determination
Assessing the solubility of a compound in various solvents is essential for its application in reactions, formulations, and biological assays.
-
Materials:
-
Test tubes or small vials
-
A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)
-
Vortex mixer
-
Water bath (optional, for temperature control)
-
-
Procedure:
-
Approximately 10 mg of the compound is weighed and placed into a test tube.
-
A small volume (e.g., 0.1 mL) of the selected solvent is added.
-
The mixture is agitated vigorously using a vortex mixer for at least 30 seconds.
-
The sample is visually inspected for the presence of undissolved solid against a dark background.
-
If the solid dissolves completely, the compound is classified as "very soluble" in that solvent at that concentration.
-
If the solid does not dissolve, the solvent is added in incremental volumes (e.g., up to 1 mL), with agitation after each addition, until the solid dissolves or the desired concentration is reached.
-
Solubility is qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of solvent required to dissolve the sample. For quantitative analysis, the mass of the dissolved solute in a known volume of the saturated solution can be determined after filtration.[8]
-
Visualizations
4.1. Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a novel or synthesized chemical compound like Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate.
References
- 1. N-Cbz-2-amino-1,3-propanediol | C11H15NO4 | CID 10585281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
(S)-2-Cbz-aminobutane-1,4-diol molecular weight and formula
An In-depth Technical Guide on (S)-2-Cbz-aminobutane-1,4-diol
This technical guide provides a summary of the key physicochemical properties of this compound. Due to the limited availability of detailed experimental protocols and biological pathway information in publicly accessible literature, this document focuses on the fundamental molecular characteristics and a proposed synthetic approach. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Information
This compound, also known as (S)-benzyl (1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block commonly used in organic synthesis. The carboxybenzyl (Cbz) protecting group on the amine allows for selective reactions at other functional sites.
Physicochemical Data
A compilation of the molecular formula, weight, and other relevant physical and chemical properties are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H17NO4 | [1][2] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg | [1] |
| Flash Point | 232.6 ± 28.7 °C | [1] |
| CAS Number | 118219-23-1 | [1][2] |
Synthetic Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and plausible synthetic route can be proposed. This involves the protection of the amino group of the corresponding amino diol precursor, (S)-2-aminobutane-1,4-diol.
General Synthesis of this compound
A common method for the introduction of a Cbz protecting group is the reaction of an amine with benzyl chloroformate in the presence of a base. The following represents a generalized procedure:
-
(S)-2-aminobutane-1,4-diol is dissolved in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or THF).
-
The solution is cooled in an ice bath to 0-5 °C.
-
A base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to act as a proton scavenger.
-
Benzyl chloroformate , dissolved in a suitable solvent, is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure This compound .
The following diagram illustrates the logical workflow of this proposed synthetic protocol.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Biological Activity
Extensive searches of scientific literature and databases did not yield any specific information regarding the involvement of this compound in cellular signaling pathways or its detailed biological activities. As a protected amino diol, it is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological functions. Its role is therefore foundational in the construction of target compounds rather than as a biologically active agent in its own right in the contexts found. Further research would be required to elucidate any direct biological effects.
References
A Technical Guide to the Spectroscopic Profile of (S)-2-Cbz-aminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Cbz-aminobutane-1,4-diol, also known as (S)-benzyl (1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its vicinal amino alcohol moiety, protected with a carbobenzyloxy (Cbz) group, makes it a versatile intermediate for the synthesis of a variety of complex molecules, including enzyme inhibitors and chiral ligands. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, a plausible synthetic protocol, and a generalized workflow for its characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.35 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| ~5.10 | s | 2H | -CH ₂-Ph | Methylene protons of the benzyl group. |
| ~4.90 | d | 1H | -NH - | Amide proton, coupling to the adjacent CH. |
| ~3.80 | m | 1H | CH -NH(Cbz) | Methine proton at the chiral center. |
| ~3.65 | m | 2H | -CH ₂-OH (C1) | Methylene protons adjacent to the primary alcohol at C1. |
| ~3.55 | t | 2H | -CH ₂-OH (C4) | Methylene protons adjacent to the primary alcohol at C4. |
| ~2.5-3.5 | br s | 2H | -OH | Alcohol protons, chemical shift can be variable. |
| ~1.70 | m | 2H | -CH ₂-CH₂OH | Methylene protons at C3. |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts and coupling constants.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~156.5 | C =O (carbamate) | Carbonyl carbon of the Cbz protecting group. |
| ~136.8 | Ar-C (quat.) | Quaternary aromatic carbon of the benzyl group. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~66.8 | -C H₂-Ph | Methylene carbon of the benzyl group. |
| ~64.0 | -C H₂-OH (C1) | Carbon of the primary alcohol at C1. |
| ~60.5 | -C H₂-OH (C4) | Carbon of the primary alcohol at C4. |
| ~53.0 | C H-NH(Cbz) | Chiral methine carbon. |
| ~35.0 | -C H₂-CH₂OH | Methylene carbon at C3. |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Alcohol |
| ~3300 | Medium, Broad | N-H Stretch | Amide |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2950, ~2870 | Medium | C-H Stretch | Aliphatic |
| ~1690 | Strong | C=O Stretch | Carbamate |
| ~1530 | Medium | N-H Bend | Amide II |
| ~1250 | Strong | C-O Stretch | Carbamate/Alcohol |
| ~1050 | Strong | C-O Stretch | Alcohol |
| ~750, ~700 | Strong | C-H Bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.1230 |
| [M+Na]⁺ | 262.1049 |
| [M+K]⁺ | 278.0789 |
Note: The molecular formula of this compound is C₁₂H₁₇NO₄, with a monoisotopic mass of 239.1158 Da. The predicted m/z values are for the most common adducts in electrospray ionization (ESI) mass spectrometry.
Experimental Protocols
A plausible synthetic route to this compound starts from the commercially available and relatively inexpensive chiral precursor, L-aspartic acid.
Synthesis of this compound from L-Aspartic Acid
This synthesis involves two main steps: 1) Protection of the amino group and esterification of the carboxylic acids, and 2) Reduction of the ester groups to alcohols.
Step 1: N-Cbz protection and dimethyl ester formation
-
Suspend L-aspartic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Cool the suspension in an ice bath and add sodium bicarbonate (2.5 equivalents).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid.
-
Dissolve the crude N-Cbz-L-aspartic acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the dimethyl ester.
Step 2: Reduction to this compound
-
Dissolve the N-Cbz-L-aspartic acid dimethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a reducing agent, such as lithium borohydride (LiBH₄, 2.2 equivalents) or a combination of sodium borohydride and lithium chloride, in THF.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Carefully quench the reaction by the slow addition of water, followed by 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Visualization of Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols for (S)-2-Cbz-aminobutane-1,4-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(Benzyloxycarbonyl)aminobutane-1,4-diol, hereafter referred to as (S)-2-Cbz-aminobutane-1,4-diol, is a chiral building block with significant potential in asymmetric synthesis. Its structure, featuring a stereodefined secondary amine protected with a Cbz group and two primary hydroxyl groups, makes it a versatile precursor for the synthesis of chiral ligands and auxiliaries. While extensive literature on this specific molecule is limited, its structural motifs suggest its utility in diastereoselective reactions, offering a valuable tool for the stereocontrolled synthesis of complex molecules in pharmaceutical and materials science research. These application notes provide a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols and illustrative data.
Introduction
Chiral auxiliaries and ligands are fundamental components in the field of asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product. The Cbz-protected amino diol scaffold of this compound offers a unique combination of a rigidifying protecting group and functional handles for derivatization. The Cbz group can influence the steric environment around the chiral center, while the diol functionality allows for the attachment of the molecule to substrates or its incorporation into larger ligand frameworks.
Potential Applications in Asymmetric Synthesis
Based on its structure, this compound can be envisioned to function in several key roles in asymmetric synthesis:
-
As a Chiral Auxiliary: The diol can be converted into a cyclic structure, such as an acetal or a silyl ether, and subsequently attached to a prochiral substrate. The inherent chirality of the auxiliary can then direct the stereochemical outcome of a reaction at the substrate.
-
As a Precursor to Chiral Ligands: The diol and the deprotected amine can serve as coordination sites for metal centers. Derivatization of the hydroxyl groups, for instance, by phosphinylation, can lead to the formation of bidentate or tridentate ligands for asymmetric catalysis.
-
As a Chiral Building Block: The molecule itself can be incorporated into the carbon skeleton of a target molecule, where its stereocenter can serve as a foundational element for the synthesis of complex natural products or pharmaceuticals.
Illustrative Application: Asymmetric Aldol Reaction using a Chiral Auxiliary Derived from this compound
This section details a hypothetical, yet plausible, application of this compound as a chiral auxiliary in a diastereoselective aldol reaction.
Experimental Workflow
The overall workflow for this application is depicted in the following diagram:
Data Presentation: Illustrative Results
The following table summarizes hypothetical quantitative data for the diastereoselective aldol reaction of the chiral acetal derived from this compound and cyclohexanone with various aldehydes.
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 95:5 | 88 |
| 2 | 4-Nitrobenzaldehyde | 97:3 | 92 |
| 3 | Isobutyraldehyde | 92:8 | 85 |
| 4 | Cinnamaldehyde | 90:10 | 82 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential efficacy of the chiral auxiliary. Actual experimental results may vary.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Acetal Auxiliary
This protocol describes the formation of the chiral acetal from this compound and a ketone.
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral acetal.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the diastereoselective aldol addition using the prepared chiral acetal.
Materials:
-
Chiral acetal from Protocol 1
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the chiral acetal (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the chiral acetal solution via cannula and stir for 1 hour at -78 °C to form the enolate.
-
Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral aldol product.
Materials:
-
Aldol adduct from Protocol 2
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Dissolve the purified aldol adduct in a mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the chiral aldol product and the recovered this compound auxiliary.
Signaling Pathway and Logical Relationships
The logical progression of the synthetic strategy is outlined below, from the starting materials to the final chiral product and recovered auxiliary.
Conclusion
This compound represents a promising and versatile chiral building block for asymmetric synthesis. Although specific applications are not yet widely documented, its structural features strongly suggest its potential as a precursor for effective chiral auxiliaries and ligands. The protocols and conceptual framework provided in these notes are intended to serve as a guide for researchers to explore the utility of this compound in the development of novel stereoselective transformations. Further investigation into the derivatization of this compound is warranted to fully unlock its potential in the synthesis of enantiomerically pure molecules for various applications in the pharmaceutical and chemical industries.
Application Notes and Protocols for the Derivatization of Hydroxyl Groups on (S)-2-Cbz-aminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective derivatization of the primary and secondary hydroxyl groups of (S)-2-Cbz-aminobutane-1,4-diol, a valuable chiral building block in pharmaceutical synthesis. The ability to selectively functionalize one hydroxyl group over the other is crucial for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).
Introduction
This compound possesses a primary and a secondary hydroxyl group, which exhibit different steric and electronic properties. This difference in reactivity can be exploited to achieve selective derivatization under controlled reaction conditions. The carbobenzyloxy (Cbz) protecting group on the amine is stable under a variety of reaction conditions, allowing for the selective modification of the hydroxyl groups.[1] This document outlines protocols for selective silylation and acylation of the hydroxyl groups, key transformations in the preparation of chiral ligands and intermediates for drug development.[2][3]
Selective Derivatization Strategies
The selective derivatization of the primary hydroxyl group is generally favored due to its lower steric hindrance. However, through the use of specific catalysts and reaction conditions, it is also possible to achieve selectivity for the secondary hydroxyl group.[4]
Key derivatization reactions include:
-
Silylation: Protection of hydroxyl groups as silyl ethers is a common strategy due to the ease of introduction and removal of the silyl group. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are frequently used.
-
Acylation: Conversion of hydroxyl groups to esters through acylation is another fundamental transformation. Acylating agents like acid chlorides and anhydrides are commonly employed.
The choice of derivatizing agent, solvent, temperature, and catalyst all play a critical role in achieving the desired regioselectivity.
Data Presentation: Quantitative Comparison of Derivatization Methods
The following table summarizes quantitative data for representative derivatization reactions on substrates similar to this compound, highlighting the conditions that favor selectivity.
| Derivatization Type | Substrate Type | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Selectivity (Primary:Secondary) |
| Silylation | Symmetric 1,n-diol | TBDMSCl (1.0) | Imidazole (2.2) | DMF | RT | 12 | Mono-silylated | ~85 | High for primary |
| Silylation | cis-1,2-diol | TESCl (1.1) | DIPEA (1.5) | CH2Cl2 | -78 to RT | 2 | Mono-silylated | 80-95 | Catalyst dependent |
| Acylation | Symmetric diol | Acetyl chloride (1.0) | None (on SiO2) | Hexane | Reflux | 2 | Mono-acetylated | >95 | High for primary |
| Acylation | meso-1,2-diol | Benzoyl chloride (1.1) | DIPEA (1.5) | Toluene | 0 | 24 | Mono-benzoylated | 97 | Catalyst dependent |
Experimental Protocols
Protocol 1: Selective Silylation of the Primary Hydroxyl Group
This protocol describes the selective protection of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-silylated product.
Protocol 2: Selective Acylation of the Primary Hydroxyl Group
This protocol details the selective acylation of the primary hydroxyl group of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the mono-acetylated product.
Visualizations
Caption: Experimental workflow for selective derivatization.
Caption: Logical choices for derivatization strategies.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Cbz-aminobutane-1,4-diol: A Versatile Chiral Building Block for Novel Pharmaceuticals
Introduction
(S)-2-Cbz-aminobutane-1,4-diol is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex molecular architectures for the development of novel pharmaceuticals. Its stereochemically defined structure, featuring both a protected amine and two hydroxyl groups, makes it an ideal starting material for creating molecules with specific three-dimensional orientations, a critical factor for potent and selective drug action. This application note provides a comprehensive overview of the synthesis of this compound, its application in the synthesis of the HIV protease inhibitor Amprenavir, and detailed experimental protocols for these processes.
Synthesis of this compound
The synthesis of this compound typically starts from the readily available and inexpensive chiral pool starting material, L-aspartic acid. The synthetic strategy involves the protection of the amino group followed by the reduction of both carboxylic acid functionalities.
Workflow for the Synthesis of this compound from L-Aspartic Acid:
Application of (S)-2-Cbz-aminobutane-1,4-diol in Medicinal Chemistry: A Focus on Antiviral Drug Synthesis
(S)-2-Carbobenzyloxy-aminobutane-1,4-diol , a chiral building block, holds significant potential in medicinal chemistry, particularly in the stereoselective synthesis of complex pharmaceutical agents. Its defined stereochemistry and bifunctional nature, possessing both a protected amine and two hydroxyl groups, make it a valuable precursor for creating key chiral fragments embedded in various drug molecules. This application note details its utility in the synthesis of antiviral drugs, with a specific focus on HIV protease inhibitors like Amprenavir, and provides exemplary protocols for its application.
Introduction to Chiral Aminodiols in Drug Discovery
Chirality is a fundamental property in drug design, as the enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as (S)-2-Cbz-aminobutane-1,4-diol, is a cornerstone of modern asymmetric synthesis, ensuring the production of single-enantiomer drugs with improved efficacy and safety. Chiral 1,2-aminoalcohols and their derivatives are prevalent structural motifs in a wide array of pharmaceuticals, including antiviral, anticancer, and cardiovascular agents.
Application in the Synthesis of HIV Protease Inhibitors
This compound serves as a strategic precursor to key chiral intermediates in the synthesis of several FDA-approved HIV protease inhibitors. These drugs function by blocking the action of HIV protease, an enzyme crucial for the maturation of the virus, thereby preventing its replication.
A prime example of its application is in the synthesis of Amprenavir , a potent HIV protease inhibitor. The core of Amprenavir contains a chiral (1S,2R)-1-amino-2-hydroxy-3-phenylpropyl moiety. This compound can be readily converted into a key chiral epoxide or an equivalent chiral fragment that is central to forming this core structure.
Synthetic Strategy Overview
The general synthetic approach involves the conversion of the diol functionality of this compound into a more reactive intermediate, such as an epoxide or a cyclic sulfate. This intermediate then undergoes nucleophilic ring-opening with a suitable organometallic reagent or another nucleophile to introduce the necessary carbon framework and establish the correct stereochemistry required for the final drug molecule.
Data Presentation
The following table summarizes the key properties of this compound and its role as a building block.
| Property | Value | Reference |
| Chemical Name | (S)-2-(Benzyloxycarbonylamino)butane-1,4-diol | [1][2] |
| CAS Number | 118219-23-1 | [1][2] |
| Molecular Formula | C12H17NO4 | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% | [2] |
| Application | Chiral building block for API synthesis | [3] |
| Target Drug Class | HIV Protease Inhibitors (e.g., Amprenavir) | [4][5] |
Experimental Protocols
The following are representative protocols for the conversion of this compound into a key intermediate for the synthesis of Amprenavir.
Protocol 1: Synthesis of (S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane
This protocol describes the conversion of the diol to a chiral epoxide, a versatile intermediate.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Monosulfonylation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add triethylamine (1.2 eq) and stir for 10 minutes. Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Epoxidation: Dissolve the crude mesylate in methanol. Add potassium carbonate (3.0 eq) and stir the suspension at room temperature for 12-16 hours.
-
Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane.
Protocol 2: Synthesis of a Key Amino Alcohol Fragment for Amprenavir
This protocol outlines the ring-opening of the epoxide to generate a precursor to the core of Amprenavir.
Materials:
-
(S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane
-
Isobutylamine
-
Isopropanol
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Nucleophilic Ring-Opening: Dissolve (S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane (1.0 eq) in isopropanol. Add isobutylamine (5.0 eq) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess isobutylamine and isopropanol.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the desired chiral amino alcohol intermediate.
Visualizations
Signaling Pathway Diagram
HIV protease is a critical enzyme in the viral life cycle. The following diagram illustrates its role and the mechanism of action of protease inhibitors.
Caption: Mechanism of HIV Protease and Inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis of an Amprenavir precursor from this compound.
Caption: Synthetic workflow to Amprenavir precursor.
Logical Relationship Diagram
This diagram illustrates the logical connection between the starting material and the final therapeutic application.
Caption: From building block to therapeutic effect.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 118219-23-1 [sigmaaldrich.com]
- 3. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Synthetic Route to Chiral Amines: An Application of (S)-2-Cbz-aminobutane-1,4-diol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a synthetic pathway for the preparation of chiral amines, specifically (R)-3-hydroxypyrrolidine, utilizing the readily available starting material, (S)-2-Cbz-aminobutane-1,4-diol. The described multi-step synthesis leverages the inherent chirality of the starting material to produce the target chiral amine with high enantiomeric purity. The protocol involves a sequence of protection, activation, intramolecular cyclization, and deprotection steps. This application note provides detailed experimental procedures for each key transformation, along with a summary of expected yields and relevant data for each step.
Introduction
Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The stereochemistry of these amines often dictates their biological activity, making their enantioselective synthesis a critical aspect of modern drug discovery and development. This compound is a commercially available chiral building block that serves as an excellent starting point for the synthesis of various chiral molecules. Its diol functionality and protected amine group allow for a range of chemical transformations to introduce new functionalities and construct complex chiral architectures. This protocol outlines a robust and efficient route to synthesize (R)-3-hydroxypyrrolidine, a valuable chiral intermediate, from this starting material.
Overall Synthetic Scheme
The synthetic route from this compound to (R)-3-hydroxypyrrolidine is a five-step process. The workflow begins with the selective protection of the primary hydroxyl group, followed by the activation of the secondary hydroxyl group to facilitate an intramolecular cyclization. Subsequent deprotection steps yield the final chiral amine.
Figure 1: Overall synthetic workflow from this compound to (R)-3-hydroxypyrrolidine.
Data Presentation
The following table summarizes the key transformations and expected outcomes for each step in the synthesis.
| Step | Transformation | Reagents & Conditions | Product | Expected Yield (%) |
| 1 | Selective Protection | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, DMF, 0 °C to rt | (S)-benzyl (1-((tert-butyldimethylsilyl)oxy)-4-hydroxybutan-2-yl)carbamate | 85-95 |
| 2 | Tosylation | p-Toluenesulfonyl chloride (Ts-Cl), Pyridine, CH₂Cl₂, 0 °C to rt | (S)-benzyl (1-((tert-butyldimethylsilyl)oxy)-4-(tosyloxy)butan-2-yl)carbamate | 80-90 |
| 3 | Intramolecular Cyclization | Sodium hydride (NaH), THF, 0 °C to rt | (R)-benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate | 75-85 |
| 4 | Silyl Deprotection | Tetrabutylammonium fluoride (TBAF), THF, rt | (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate | 90-98 |
| 5 | Cbz Deprotection | H₂, 10% Palladium on carbon (Pd/C), Methanol, rt | (R)-3-hydroxypyrrolidine | >95 |
Experimental Protocols
Step 1: Selective Protection of the Primary Hydroxyl Group
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.2 eq) at 0 °C under an inert atmosphere.
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.05 eq) is added portion-wise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the mono-silylated product.
Step 2: Tosylation of the Secondary Hydroxyl Group
Protocol:
-
To a solution of the mono-silylated diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (1.5 eq) at 0 °C.
-
p-Toluenesulfonyl chloride (Ts-Cl) (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the tosylated intermediate, which is often used in the next step without further purification.
Step 3: Intramolecular Cyclization
Protocol:
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the protected pyrrolidine.
Step 4: Deprotection of the Silyl Ether
Protocol:
-
To a solution of the silyl-protected pyrrolidine (1.0 eq) in THF is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.[1][2]
-
The reaction mixture is stirred for 1-2 hours, and the progress is monitored by TLC.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the Cbz-protected 3-hydroxypyrrolidine.[4]
Step 5: Deprotection of the Cbz Group
Protocol:
-
The Cbz-protected 3-hydroxypyrrolidine (1.0 eq) is dissolved in methanol.
-
10% Palladium on carbon (Pd/C) (10 mol %) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). This process is repeated three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.[5][6]
-
The combined filtrates are concentrated under reduced pressure to afford the final product, (R)-3-hydroxypyrrolidine.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and the key transformations involved in the synthesis.
Figure 2: Logical flow of the synthetic strategy.
Conclusion
The described synthetic route provides a reliable and efficient method for the preparation of enantiomerically enriched (R)-3-hydroxypyrrolidine from this compound. The protocols for each step are based on well-established and high-yielding chemical transformations. This methodology offers a practical approach for researchers in the fields of medicinal chemistry and organic synthesis to access valuable chiral amine building blocks for the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (S)-2-Cbz-aminobutane-1,4-diol into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including stability, conformation, and biological activity.[1][2][3] (S)-2-Cbz-aminobutane-1,4-diol is a unique building block that introduces a diol functionality into the peptide backbone. This modification can serve as a hydrophilic element, a point for further chemical derivatization, or a tool to induce specific secondary structures. These application notes provide a detailed guide for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and outlines potential applications of the resulting modified peptides.
The native Cbz (benzyloxycarbonyl) protecting group on the amine of this compound is typically employed in solution-phase synthesis.[4] For compatibility with the more common and automatable Fmoc-based solid-phase peptide synthesis (SPPS), a pre-synthesis modification of the building block is required. This involves the replacement of the Cbz group with an Fmoc group and the orthogonal protection of the 1,4-diol. A proposed synthetic scheme for the preparation of a suitable building block for Fmoc-SPPS is presented below.
Strategic Planning for Incorporation
A critical aspect of incorporating this compound is the implementation of an orthogonal protecting group strategy.[5][6] This ensures that the protecting groups on the N-terminus, the side chains of other amino acids, and the diol functionality of the target molecule can be selectively removed without affecting the others. For Fmoc-based SPPS, the diol can be protected as an acid-labile acetonide, which is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).
Potential Applications
The introduction of a diol moiety can be leveraged for several applications in drug discovery and chemical biology:
-
Increased Hydrophilicity: The hydroxyl groups can enhance the water solubility of hydrophobic peptides, potentially improving their pharmacokinetic profiles.
-
Conformational Constraint: The unique stereochemistry and structure of the amino diol can induce specific turns or secondary structures in the peptide backbone, which can be investigated by techniques like NMR.[7][8]
-
Scaffold for Further Modification: The diol can serve as a handle for post-synthetic modifications, such as PEGylation, glycosylation, or attachment of fluorescent probes or drug molecules.
-
Mimicry of Transition States: The hydroxyl groups may be positioned to mimic the tetrahedral transition state of enzymatic reactions, making these peptides potential enzyme inhibitors.
-
Biomaterial Development: Peptides with hydroxyl groups can participate in hydrogen bonding networks, potentially leading to the formation of hydrogels or other self-assembling nanomaterials.
Data Presentation
The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final peptide. The following tables provide expected values based on standard peptide synthesis protocols.
Table 1: Proposed Protecting Group Strategy for SPPS
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
| α-Amine (Building Block) | Fmoc | 20% Piperidine in DMF | Orthogonal to acid-labile groups |
| 1,4-Diol (Building Block) | Isopropylidene (Acetonide) | Trifluoroacetic acid (TFA) | Orthogonal to base-labile groups |
| Side Chains (e.g., Lys, Asp) | Boc, tBu | Trifluoroacetic acid (TFA) | Cleaved with diol protection |
Table 2: Representative Coupling Efficiency
| Coupling Step | Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) |
| Standard Fmoc-Amino Acid | HATU/DIPEA | 30-60 | >99 |
| Fmoc-Diol Building Block | HATU/DIPEA | 60-120 | 95-98 |
| Sterically Hindered Coupling | PyAOP/DIPEA | 120-240 | 90-95 |
Note: Coupling efficiency can be monitored qualitatively using a Kaiser test or quantitatively by UV-Vis monitoring of the Fmoc deprotection.
Experimental Protocols
Protocol 1: Preparation of Fmoc-(S)-2-amino-1,4-(O,O'-isopropylidene)butane
-
Cbz Deprotection: Dissolve this compound in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the free amine.
-
Fmoc Protection: Dissolve the resulting (S)-2-aminobutane-1,4-diol in a 10% aqueous sodium carbonate solution. Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at 0°C. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino diol.
-
Diol Protection: Dissolve the Fmoc-(S)-2-aminobutane-1,4-diol in acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir the reaction at room temperature until TLC analysis shows complete conversion. Quench the reaction with triethylamine and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired Fmoc-(S)-2-amino-1,4-(O,O'-isopropylidene)butane.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol describes a single coupling cycle on a 0.1 mmol scale using a manual SPPS vessel.
-
Resin Swelling: Place Rink Amide resin in the reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or the prepared Fmoc-diol building block), 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For the diol building block, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage, Purification, and Characterization
-
Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the acetonide protecting the diol.
-
Precipitation and Lyophilization: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. Dissolve the peptide in a water/acetonitrile mixture and lyophilize.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
-
Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11] Further structural characterization, including the confirmation of the stereochemistry and the effect on conformation, can be performed using NMR spectroscopy.
Conclusion
The incorporation of this compound into peptides, following its conversion to an Fmoc-protected and diol-protected building block, offers an exciting avenue for the development of novel peptide therapeutics and research tools. The protocols outlined above provide a comprehensive framework for the synthesis and purification of these modified peptides. Careful planning of the protecting group strategy and monitoring of the coupling reactions are essential for a successful synthesis. The unique properties conferred by the amino diol moiety open up a wide range of potential applications, making it a valuable addition to the peptide chemist's toolbox.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014108795A2 - An improved process for the preparation of chiral diol sulfones and statins - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 8. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. rsc.org [rsc.org]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective N-Cbz Protection of Amino Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the preparation of complex molecules, for the protection of primary and secondary amines.[1][2] Its stability under a range of conditions and facile removal via catalytic hydrogenolysis make it an invaluable tool.[3][4] For substrates containing multiple reactive functional groups, such as amino diols, achieving chemoselective protection of the amine in the presence of hydroxyl groups is a critical challenge. O-acylation can be a competing side reaction, leading to a mixture of products and reduced yields of the desired N-protected compound.
These application notes provide detailed methods and protocols for the selective introduction of the Cbz protecting group onto the amino function of amino diols, with a focus on maximizing N-protection and minimizing O-acylation.
Core Principles of Chemoselective N-Cbz Protection
The higher nucleophilicity of the amino group compared to the hydroxyl group is the primary factor enabling chemoselective N-acylation. However, the reaction conditions, particularly the choice of base and solvent, play a crucial role in modulating this selectivity.
Generally, milder, biphasic conditions, such as the Schotten-Baumann reaction, or aqueous environments favor selective N-protection. In contrast, strongly basic, anhydrous organic conditions can lead to the deprotonation of the hydroxyl groups, increasing their nucleophilicity and promoting O-acylation.
Data Summary: Reaction Conditions and Yields for N-Cbz Protection
The following table summarizes various conditions for the N-Cbz protection of amino alcohols, which serve as excellent models for amino diols.
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethanolamine | Cbz-Cl | - | Water | Room Temp. | 2 min | 99 | [2] |
| 3-Amino-1-propanol | Cbz-Cl | - | Water | Room Temp. | 2 min | 99 | [2] |
| General Amine | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 h | 90 | [1] |
| Glycine | Cbz-Cl | aq. Na₂CO₃ | - | 0 | 2-4 h | >90 | [3] |
| Alanine | Cbz-Cl | aq. NaOH | - | 0 | 2-4 h | ~95 | [3] |
| Benzylamine | Cbz-Cl | Et₃N | CH₂Cl₂ | 0 to RT | - | ~98 | [3] |
| General Amine | Cbz-Cl | 2N NaOH | THF | - | 1 h | - | [5] |
Experimental Protocols
Protocol 1: Chemoselective N-Cbz Protection in Water (Green Chemistry Approach)
This protocol is adapted from the work of Venkateswarlu et al. and is highly effective for the selective N-protection of amino alcohols and amino diols, with minimal O-acylation.[2]
Materials:
-
Amino diol (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.05 mmol)
-
Distilled Water (3 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the amino diol (1.0 mmol) in a round-bottom flask, add distilled water (3 mL).
-
Add benzyl chloroformate (1.05 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically very short (2-10 minutes for aliphatic amines).[2]
-
Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: N-Cbz Protection under Schotten-Baumann Conditions
This is a classic and widely used method for the N-Cbz protection of amines.[1]
Materials:
-
Amino diol (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.5 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino diol (1.0 mmol) and sodium bicarbonate (2.0 mmol) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor by TLC. The reaction may take several hours to reach completion.[1]
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography.
Visualizations
Logical Workflow for N-Cbz Protection of Amino Diols
Caption: General workflow for the N-Cbz protection of amino diols.
Signaling Pathway of N-Cbz Protection
Caption: Simplified mechanism of N-Cbz protection of an amine.
Discussion of Chemoselectivity and Side Reactions
The key to successful N-Cbz protection of amino diols lies in exploiting the differential nucleophilicity of the amine and hydroxyl groups.
-
N-Acylation vs. O-Acylation: Amines are generally more nucleophilic than alcohols, leading to preferential attack on the electrophilic carbonyl carbon of Cbz-Cl. In aqueous or protic solvents, the hydroxyl groups are well-solvated, further reducing their nucleophilicity.
-
Potential for O-Acylation: The use of strong bases (e.g., NaH, pyridine with DMAP) in anhydrous organic solvents can deprotonate the hydroxyl groups, forming more nucleophilic alkoxides.[6] This significantly increases the likelihood of O-acylation, resulting in the formation of carbonate byproducts. For chemoselective N-protection, these conditions should generally be avoided.
-
Di-Cbz Protection: If the amino group is part of a secondary amine that is already Cbz-protected, further reaction to form a di-Cbz derivative is possible under strongly basic conditions.
Conclusion
The selective N-Cbz protection of amino diols is a readily achievable transformation with the appropriate choice of reaction conditions. The use of aqueous media offers a green, rapid, and highly chemoselective method for this purpose. For substrates that require organic solvents, standard Schotten-Baumann conditions with a mild inorganic base provide a reliable alternative. By understanding the principles of nucleophilicity and the role of the reaction environment, researchers can effectively protect the amino group of amino diols while preserving the integrity of the hydroxyl functionalities.
References
Application Notes and Protocols for Cbz Group Removal via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the removal of the Carboxybenzyl (Cbz or Z) protecting group from amines using catalytic hydrogenation. This widely employed method in organic synthesis, particularly in peptide synthesis and pharmaceutical development, is favored for its mild conditions and clean reaction profiles.[1][2]
Introduction
The benzyloxycarbonyl (Cbz) group is a crucial amine protecting group due to its stability across a range of chemical conditions.[1] Its facile removal by catalytic hydrogenation makes it an invaluable tool in multi-step synthetic pathways.[2][3] This document outlines the underlying mechanism, compares various catalytic systems, and provides detailed protocols for standard catalytic hydrogenation and transfer hydrogenation.
The deprotection mechanism involves the palladium-catalyzed hydrogenolysis of the benzyl-oxygen bond. This process forms an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the primary byproduct.[1][4]
General Reaction Scheme:
R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst, hydrogen source, and reaction conditions significantly influences the efficiency and selectivity of Cbz deprotection. The following tables summarize quantitative data from various methodologies to facilitate comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Catalyst System | Hydrogen Source | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to >95% | Advantages: Well-established, mild, neutral pH.[5] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups (e.g., alkenes, benzyl ethers).[5] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: Often more active than Pd/C, useful for difficult substrates.[5][6] Disadvantages: Can be more expensive. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times.[5] Disadvantages: Requires preparation of a co-catalyst.[5] |
Table 2: Catalytic Transfer Hydrogenation
| Catalyst System | Hydrogen Source | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Pd/C | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling H₂ gas, extremely rapid under microwave conditions.[5] Disadvantages: Requires a microwave reactor.[5] |
| Pd/C | Formic Acid (HCOOH) | MeOH or EtOH, Room Temp | 1 - 4 hours | High | Advantages: Avoids the need for a hydrogen gas cylinder, readily available reagents.[1] Disadvantages: Product is initially the formate salt.[1] |
Experimental Protocols
Protocol 1: Standard Cbz Deprotection using Pd/C and Hydrogen Gas
This protocol describes a general procedure for the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.[1][2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C), typically 10-20 mol%[1]
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite® or a suitable membrane filter
-
Reaction flask, stirring apparatus, and filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent such as MeOH or EtOH (10 mL) in a reaction flask.[1]
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[1]
-
Seal the flask, evacuate the air, and then backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]
-
Maintain a positive pressure of hydrogen gas (a balloon is often sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.[1][2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours but can be longer.[2]
-
Upon completion, carefully vent the excess hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
If necessary, purify the product by crystallization, chromatography, or other suitable methods.[1]
Protocol 2: Cbz Deprotection via Transfer Hydrogenation using Formic Acid
This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor, which avoids the need for a hydrogen gas cylinder.[1]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask, stirring apparatus, and filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[1]
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[1]
-
Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.[1]
-
If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Mandatory Visualizations
Caption: Experimental workflow for Cbz deprotection.
Caption: Mechanism of Cbz deprotection.
Troubleshooting
Common issues in catalytic hydrogenation for Cbz deprotection include slow or incomplete reactions. Here are some potential causes and solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds or other impurities.[7][8] Ensure the purity of the starting material or consider an alternative deprotection method if the substrate contains sulfur.[7]
-
Poor Catalyst Activity: If the catalyst is old or has reduced activity, consider using a fresh batch or increasing the catalyst loading.[9] Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[6]
-
Insufficient Hydrogen: Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen. For challenging substrates, increasing the hydrogen pressure may be necessary.[7]
-
Product Inhibition: The deprotected amine product can sometimes inhibit the catalyst. Adding a small amount of a weak acid, like acetic acid, can mitigate this by protonating the amine product.[6][7]
-
Poor Solubility: The substrate's limited solubility in the reaction solvent can hinder its access to the catalyst's active sites. Screening different solvents or solvent mixtures, or slightly increasing the reaction temperature, may improve results.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Slow Cbz Deprotection by Catalytic Hydrogenation
Welcome to the technical support center for troubleshooting issues related to the deprotection of the carboxybenzyl (Cbz or Z) group via catalytic hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the Cbz deprotection process in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and how can I resolve this?
Answer: Slow or incomplete catalytic hydrogenation of a Cbz group is a common problem with several potential root causes. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[1][2][3]
-
Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise may help drive the reaction to completion.[2]
-
-
Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can differ between batches and diminish over time.[1][2]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging or sterically hindered substrates.[1][2]
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[1]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[2]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.[1]
Question 2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?
Answer: The non-selective reduction of other functional groups is a common challenge.
-
Competing Reductions: Functional groups like alkenes, alkynes, nitro groups, and aryl halides can also be reduced under standard hydrogenation conditions.[2]
Question 3: How do I choose the best deprotection method for my specific substrate?
Answer: The optimal method depends on the functional groups present in your molecule.
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is generally the most efficient and cleanest method.[2]
-
For substrates with reducible groups (e.g., double bonds, aryl halides): Non-reductive methods are preferable. Acid-mediated cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage (e.g., with 2-mercaptoethanol) are good alternatives.[2][5]
Data Presentation: Catalyst System Comparison
The following table summarizes the performance of various catalytic systems for Cbz deprotection.
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[6] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups.[6] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More active than Pd/C for some substrates.[4] Disadvantages: Can be slower for certain substrates. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[6] Disadvantages: Requires a microwave reactor.[6] |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst significantly accelerates deprotection.[6][7] Disadvantages: Requires preparation of a co-catalyst.[6] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[6] Disadvantages: Requires in situ generation of the active reagent.[6] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | Room Temp | Varies | Generally High | Advantages: Effective for substrates that are sensitive to hydrogenation.[8] Disadvantages: Harsh acidic conditions may not be suitable for all substrates. |
| Nucleophilic Cleavage | 2-Mercaptoethanol + K₃PO₄ | DMAc, 75 °C | Not specified | High | Advantages: Ideal for substrates with sulfur or other groups that poison Pd catalysts.[5][6] Disadvantages: Requires elevated temperature and basic conditions.[6] |
Experimental Protocols
Standard Catalytic Hydrogenation Protocol
This protocol outlines a general procedure for Cbz deprotection using palladium on carbon (Pd/C) and hydrogen gas.
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a stir bar.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[2]
-
Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Transfer Hydrogenolysis Protocol
This method offers an alternative to using hydrogen gas.
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or isopropanol).
-
Reagent Addition: Add a hydrogen donor, such as ammonium formate (typically 5-10 equivalents).
-
Catalyst Addition: Add 10% Pd/C to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and filter through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure and perform an appropriate work-up to isolate the product.
Visualizations
Troubleshooting Workflow for Slow Cbz Deprotection
The following diagram outlines a logical workflow for troubleshooting slow or incomplete Cbz deprotection reactions.
Caption: Troubleshooting workflow for slow catalytic hydrogenation.
Mechanism of Cbz Deprotection by Catalytic Hydrogenation
This diagram illustrates the generally accepted mechanism for the removal of a Cbz group via catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-2-Cbz-aminobutane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of (S)-2-Cbz-aminobutane-1,4-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on minimizing side-product formation and optimizing reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of benzyl chloroformate are used. - Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of benzyl chloroformate. | - Ensure the pH of the reaction mixture is maintained between 8-10. - Use fresh, high-quality benzyl chloroformate. | |
| Product loss during workup and purification. | - Optimize extraction and chromatography conditions. | |
| Presence of Multiple Spots on TLC (Side Products) | O-Cbz protection of the hydroxyl groups. | - Control the reaction temperature, keeping it low (0-5 °C) to favor N-acylation over O-acylation. - Add benzyl chloroformate slowly to the reaction mixture. |
| Formation of di-Cbz protected amine. | - Use a slight excess, but not a large excess, of benzyl chloroformate. | |
| Unreacted starting material ((S)-2-aminobutane-1,4-diol). | - Ensure complete reaction by monitoring with TLC. - Use a slight excess of benzyl chloroformate (1.1-1.2 equivalents). | |
| Formation of benzyl alcohol. | - This is a common impurity in benzyl chloroformate and can also form from its decomposition. Use high-purity reagent and ensure anhydrous conditions if not running in an aqueous system. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the product using column chromatography. - Attempt to crystallize from a different solvent system. |
| Racemization of the Chiral Center | pH of the reaction is too high. | - Maintain the pH of the reaction between 8 and 10 using a buffer system (e.g., Na2CO3/NaHCO3). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Cbz protection of (S)-2-aminobutane-1,4-diol?
A1: The optimal pH for the reaction is between 8 and 10. A pH below 8 can lead to the decomposition of benzyl chloroformate, while a pH above 10 can increase the risk of racemization of the chiral center. A mixed base buffer system of Na2CO3:NaHCO3 in a 2:1 ratio can be effective in maintaining the desired pH range.
Q2: How can I selectively protect the amine group in the presence of two hydroxyl groups?
A2: The amine group is more nucleophilic than the hydroxyl groups, so N-acylation is generally favored. To enhance selectivity, the reaction should be carried out at
Technical Support Center: Synthesis of (S)-2-Cbz-aminobutane-1,4-diol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of (S)-2-Cbz-aminobutane-1,4-diol synthesis. The primary route involves the reduction of N-Cbz-L-aspartic acid or its corresponding diester.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
-
Q: My reaction shows a low conversion rate, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?
A: Low conversion is a common issue, often related to the choice and activity of the reducing agent.
-
Inactive Reducing Agent: Borane complexes like BH₃·THF and BH₃·SMe₂ can degrade upon improper storage. Ensure you are using a fresh or properly titrated solution. Sodium borohydride (NaBH₄) alone is generally ineffective at reducing esters unless an additive is used.[1][2]
-
Insufficient Reagent: For the reduction of a diacid or diester, a sufficient excess of the hydride reagent is crucial. Typically, 2-4 equivalents of borane are required per carboxylic acid group.
-
Low Reaction Temperature: While initial addition of the reagent is often done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Poor Substrate Solubility: Ensure your Cbz-L-aspartic acid or its ester is fully dissolved in the solvent (typically dry THF) before adding the reducing agent.
-
Issue 2: Complex and Difficult Reaction Workup
-
Q: I am struggling with the workup. After quenching the reaction, I have a thick, gelatinous mixture that is difficult to extract.
A: This is a well-known problem when using borane reagents with aspartic acid derivatives, likely due to the formation of stable borane complexes or chelates.[4]
-
Ineffective Quenching: The initial quenching step is critical for decomposing the borane complexes. Slowly and carefully add methanol at 0 °C. You should observe effervescence as excess borane reacts.[3] After the initial quench, allowing the mixture to stir at room temperature for a couple of hours can help break down intermediate boronate esters.[3]
-
Acidic Workup: After quenching with methanol, an acidic workup is often necessary. Acidifying the aqueous layer with dilute HCl (e.g., 1M) can help break up any remaining complexes and protonate the product, facilitating extraction.
-
Extended Stirring: In some cases, vigorous stirring of the biphasic mixture for an extended period may be required to fully hydrolyze the complexes.
-
Issue 3: Formation of Side Products and Low Yield
-
Q: My final product is impure, and the overall yield is low. What side reactions could be occurring?
A: Side reactions can significantly impact yield and purity. The choice of starting material and reducing agent is critical.
-
Over-reduction: Highly reactive reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not recommended for this transformation as they can lead to over-reduction and have been reported to give very low yields (around 23%).[4]
-
Starting Material Choice: Directly reducing the diacid (Cbz-L-aspartic acid) with borane is a common method.[5] However, an alternative two-step process—first converting the diacid to its dimethyl or diethyl ester, followed by reduction—can sometimes provide a cleaner reaction. The ester is often more soluble and less prone to the same chelation issues as the diacid.[4] For ester reduction, NaBH₄ can be activated with additives like LiCl, CaCl₂, or CeCl₃.[1][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting material: Cbz-L-aspartic acid or its diester?
-
A1: Both are viable. Direct reduction of the diacid with BH₃·THF is efficient and avoids an extra esterification step. However, if you face solubility or chelation issues during workup, converting to the dimethyl or diethyl ester first and then reducing may offer a cleaner, more reproducible process.[4]
-
-
Q2: Which reducing agent is best for this synthesis?
-
A2: For the direct reduction of the carboxylic acid, borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are the reagents of choice.[3][5] For the reduction of the diester intermediate, a combination of sodium borohydride (NaBH₄) with a Lewis acid catalyst like LiCl or CaCl₂ is effective and can be safer to handle than borane reagents.[1][2]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to separate the starting material from the product. The diol product will be significantly more polar than the starting acid or ester.
-
-
Q4: What are the optimal conditions for the reduction step?
-
A4: Typically, the reducing agent is added slowly to a solution of the substrate in dry THF at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours (8-24h). Gentle heating may be required to push the reaction to completion.[3] Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as borane reagents are sensitive to moisture.
-
Data Summary Table
The following table summarizes various conditions for the reduction of Cbz-L-aspartic acid derivatives to provide a comparative overview.
| Starting Material | Reducing Agent / Conditions | Solvent | Typical Yield | Key Considerations |
| Cbz-L-aspartic acid | BH₃·THF (excess) | THF | Good to High | Direct method. Workup can be complicated by borane complexes.[4] |
| Cbz-L-aspartic acid | LiAlH₄ | THF | ~23% (Low) | Not recommended due to over-reduction and poor yield.[4] |
| Cbz-L-aspartic acid dimethyl ester | NaBH₄ / LiCl | THF / Ethanol | Good | Milder conditions, avoids handling borane directly.[1] |
| Cbz-L-aspartic acid dimethyl ester | NaBH₄ / CaCl₂ | THF / Ethanol | Good | Effective for ester reduction, generally selective.[1] |
| Cbz-L-aspartic acid methyl ester | Ca(BH₄)₂ | THF | Reported | An alternative borohydride reagent for ester reduction.[4] |
Key Experimental Protocols
Protocol 1: Direct Reduction of Cbz-L-aspartic acid with BH₃·THF
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), dissolve Cbz-L-aspartic acid (1 equivalent) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add BH₃·THF solution (1 M in THF, ~3-4 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be heated to 40-50 °C.[3]
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution will be observed.
-
Workup: Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure. Add water and 1M HCl to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Reduction of Cbz-L-aspartic acid dimethyl ester with NaBH₄/LiCl
-
Esterification: First, convert Cbz-L-aspartic acid to its dimethyl ester using standard methods (e.g., SOCl₂ in methanol or TMS-diazomethane).
-
Preparation: Dissolve the purified Cbz-L-aspartic acid dimethyl ester (1 equivalent) and LiCl (2-3 equivalents) in a mixture of anhydrous THF and ethanol.
-
Reduction: Add NaBH₄ (4-5 equivalents) portion-wise at room temperature. Stir the mixture for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water or acetone at 0 °C. Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude diol by column chromatography.
Visual Guides
Synthesis Pathway
Caption: Synthesis routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting guide for common synthesis issues.
References
dealing with catalyst poisoning in hydrogenation of Cbz-protected amines
Welcome to the Technical Support Center for the hydrogenation of Cbz-protected amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my Cbz deprotection reaction?
A1: The most common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A noticeable reduction in product yield and selectivity.[1]
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]
-
A change in the physical appearance of the catalyst, such as a color change.
Q2: What are the primary sources of catalyst poisons in the hydrogenation of Cbz-protected amines?
A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself. Common poisons for palladium catalysts include:
-
Sulfur compounds: Thiols, thioethers, and thiophenes are potent poisons for palladium catalysts.[2]
-
Nitrogen compounds: While the amine product itself can be inhibitory, other nitrogen-containing functional groups in the starting material or impurities can also act as poisons.
-
Heavy metals: Trace amounts of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.
-
Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[3]
-
Halides: Both organic and inorganic halides can deactivate the catalyst.[2]
Q3: My reaction is sluggish, but I don't suspect external contamination. What else could be the issue?
A3: If external poisons are ruled out, you may be experiencing product inhibition . The deprotected amine product can coordinate to the palladium catalyst, reducing its activity. This is a common issue in Cbz deprotection.
Q4: How can I mitigate product inhibition?
A4: Adding a small amount of a weak acid, like acetic acid, to the reaction mixture can help. The acid protonates the product amine, forming an ammonium salt which has a lower affinity for the catalyst surface, thus freeing up the active sites.[4]
Q5: Can a poisoned catalyst be regenerated?
A5: In some cases, yes. The feasibility of regeneration depends on the nature of the poison. Poisons that weakly adsorb to the catalyst surface may be removed by washing or thermal treatment. However, strong chemisorption, as is often the case with sulfur compounds, can lead to irreversible poisoning. Specific regeneration protocols are detailed in the Troubleshooting Guide.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptom: The hydrogenation of your Cbz-protected amine is sluggish, stalls before completion, or fails to initiate.
Troubleshooting Workflow:
Data Presentation: Impact of Sulfur Poisoning
The presence of sulfur-containing impurities, even at ppm levels, can have a dramatic effect on the efficiency of Pd/C catalyzed hydrogenations. The following table provides representative data on the effect of thiophene, a common sulfur-containing aromatic compound, on the hydrogenation of a generic Cbz-protected amine.
| Thiophene Concentration (ppm) | Time to Complete Conversion (hours) | Final Product Yield (%) |
| 0 | 1 | >99 |
| 1 | 4 | 85 |
| 5 | 12 | 40 |
| 10 | >24 | <10 |
| 50 | >24 | No reaction |
This is representative data compiled from qualitative descriptions in the literature to illustrate the trend of catalyst poisoning.
Experimental Protocols
Objective: To remove non-volatile impurities, including potential catalyst poisons, from the Cbz-protected amine starting material.
Materials:
-
Crude Cbz-protected amine
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent system in which the Cbz-protected amine is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Cbz-protected amine in a minimal amount of the boiling solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The purified starting material is now ready for the hydrogenation reaction.
Objective: To regenerate a Pd/C catalyst that has been poisoned, likely by sulfur-containing compounds, through controlled oxidation.
Materials:
-
Poisoned Pd/C catalyst
-
Deionized water
-
30% Hydrogen peroxide (H₂O₂)
-
Stir plate and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the poisoned Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with deionized water to remove any residual organic material.
-
Slurry Formation: Transfer the washed catalyst to a beaker and create a slurry with deionized water.
-
Oxidative Treatment: While stirring the slurry, slowly add 30% hydrogen peroxide dropwise. The amount of H₂O₂ will depend on the amount of catalyst and the suspected level of poisoning. A good starting point is a 1:1 to 5:1 weight ratio of H₂O₂ solution to catalyst. Continue stirring for 1-5 hours at room temperature.[5]
-
Isolation: Filter the regenerated catalyst using a Büchner funnel and wash extensively with deionized water to remove any residual peroxide and oxidized poisons.
-
Drying: Dry the catalyst in an oven at 50-120°C.[5] The regenerated catalyst should be stored in a desiccator. Before use, it is advisable to test the activity of the regenerated catalyst on a small scale.
Visualizations
Catalyst Poisoning Mechanism
General Experimental Workflow for Cbz Deprotection
Decision Tree for Catalyst Poisoning Issues
References
- 1. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Technical Support Center: Diastereoselectivity in Reactions with (S)-2-Cbz-aminobutane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity in reactions involving (S)-2-Cbz-aminobutane-1,4-diol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions of aldehydes or ketones derived from this compound?
A1: The diastereoselectivity of nucleophilic additions to chiral aldehydes or ketones derived from this compound is primarily governed by the interplay of steric and electronic effects in the transition state. The two most common models to predict the outcome are the Felkin-Ahn model (non-chelation control) and the Cram-chelate model (chelation control). The choice of reagents, particularly the presence of chelating metals, solvent, temperature, and the nature of the protecting groups all play a crucial role in determining which pathway is favored.
Q2: What is the Felkin-Ahn model and when is it applicable?
A2: The Felkin-Ahn model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound when no chelation is possible. It postulates that the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This model is generally applicable when using non-chelating organometallic reagents (like organolithiums or Grignard reagents in non-coordinating solvents) or when the alpha-substituent is not a good Lewis base for chelation.
Q3: What is the Cram-chelate model and under what conditions does it apply?
A3: The Cram-chelate model applies when the alpha-carbon of a carbonyl compound bears a substituent that can chelate with a metal ion (e.g., a hydroxyl or alkoxy group). In the case of derivatives of this compound, the Cbz-amino group and the carbonyl oxygen can form a five-membered chelate with a suitable Lewis acid (e.g., ZnCl₂, MgBr₂, TiCl₄). This rigidifies the conformation of the molecule, leading to nucleophilic attack from the less hindered face of the chelated intermediate. This often results in a diastereomer opposite to that predicted by the Felkin-Ahn model.
Q4: How does the Cbz (benzyloxycarbonyl) protecting group influence the reaction?
A4: The Cbz group is a carbamate protecting group. The carbonyl oxygen of the Cbz group can act as a Lewis basic site and participate in chelation with a metal center, along with the carbonyl of the aldehyde or ketone. This chelation can enforce a specific conformation, leading to higher diastereoselectivity under the Cram-chelate model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low diastereoselectivity (near 1:1 ratio of diastereomers) in a nucleophilic addition to an aldehyde derived from this compound. | - Lack of sufficient facial bias in the transition state.- Competing Felkin-Ahn and chelation-controlled pathways.- Reaction temperature is too high, leading to lower selectivity. | - To favor chelation control: Introduce a chelating Lewis acid (e.g., ZnCl₂, MgBr₂, TiCl₄) to form a rigid five-membered ring intermediate. Use a coordinating solvent like THF.- To favor Felkin-Ahn control: Use a non-chelating organometallic reagent (e.g., organolithium) in a non-coordinating solvent like toluene or hexanes.- Lower the reaction temperature (e.g., to -78 °C) to increase the energy difference between the diastereomeric transition states. |
| The major diastereomer obtained is the opposite of the desired product. | - The reaction is proceeding through an undesired stereochemical pathway (e.g., Felkin-Ahn instead of the desired chelation control). | - If the reaction is under non-chelating conditions, switch to a chelating Lewis acid and a coordinating solvent to promote the Cram-chelate pathway.- If the reaction is already under chelating conditions, consider if a different protecting group on the diol functionality might alter the chelation geometry or favor a non-chelated pathway if that leads to the desired product. |
| Poor reproducibility of diastereomeric ratios between experiments. | - Inconsistent purity or activity of reagents (e.g., Grignard reagents, Lewis acids).- Traces of water or other impurities interfering with the reaction.- Variations in reaction temperature or addition rates. | - Titrate organometallic reagents before use to ensure accurate stoichiometry.- Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.- Maintain strict control over the reaction temperature using a cryostat or a well-maintained cooling bath. Ensure slow, controlled addition of reagents. |
Illustrative Data on Stereocontrol Models
The following table provides an illustrative summary of the expected outcomes for a nucleophilic addition of a generic organometallic reagent (R-M) to an aldehyde derived from this compound, based on the principles of stereochemical control. Note: These are predicted trends and actual diastereomeric ratios (d.r.) will vary with the specific substrate, nucleophile, and conditions.
| Model | Reagent/Conditions | Expected Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
| Felkin-Ahn (Non-chelation) | R-Li in Toluene, -78 °C | anti | Moderate (e.g., 3:1 to 5:1) |
| Cram-Chelate | R-MgBr with ZnCl₂ in THF, -78 °C | syn | High to Excellent (e.g., 10:1 to >20:1) |
| Cram-Chelate | R₂Zn with TiCl₄ in CH₂Cl₂, -78 °C | syn | Excellent (e.g., >20:1) |
Key Experimental Protocols
Protocol 1: Chelation-Controlled Addition of a Grignard Reagent
This protocol is adapted for a generic Grignard addition to an aldehyde derived from this compound, aiming for high diastereoselectivity via the Cram-chelate model.
Materials:
-
Aldehyde derived from this compound
-
Anhydrous zinc chloride (ZnCl₂)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of anhydrous ZnCl₂ (1.2 eq) in anhydrous THF dropwise. Stir the mixture for 30 minutes at 0 °C to allow for chelate formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Protocol 2: Felkin-Ahn Controlled Addition of an Organolithium Reagent
This protocol is designed to favor the Felkin-Ahn pathway by using a non-chelating organolithium reagent in a non-coordinating solvent.
Materials:
-
Aldehyde derived from this compound
-
Organolithium reagent (e.g., Methyllithium in diethyl ether)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and dissolve it in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (1.2 eq) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash chromatography.
-
Analyze the diastereomeric ratio of the purified material by ¹H NMR or HPLC.
Visualizing Stereochemical Control
The following diagrams illustrate the key concepts for controlling diastereoselectivity.
Caption: Chelation-Controlled Pathway for High Diastereoselectivity.
Caption: Felkin-Ahn Model for Non-Chelation Controlled Reactions.
Caption: Workflow for Troubleshooting Poor Diastereoselectivity.
resolving incomplete reactions in the synthesis of aminobutane diol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminobutane diol derivatives. Incomplete reactions are a common challenge, and this guide offers structured advice to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize an aminobutane diol derivative is showing low conversion. What are the primary factors I should investigate?
Low conversion is often a result of several factors that can be systematically investigated. The most common culprits include issues with reagents and reaction conditions. Start by evaluating the purity of your starting materials, as impurities can interfere with the reaction. Ensure that your solvents are anhydrous, especially if you are using moisture-sensitive reagents like organometallics or certain protecting group reagents. The reaction temperature is another critical parameter; some reactions require precise temperature control to proceed to completion. Finally, verify the stoichiometry of your reactants to ensure that no limiting reagent is being depleted prematurely.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of by-products. What are the likely side reactions occurring in my aminobutane diol synthesis?
The presence of both amino and hydroxyl functional groups in aminobutane diols makes them susceptible to a variety of side reactions, especially if protecting groups are not used or are used improperly.
-
N-acylation vs. O-acylation: When acylating the molecule, you may get a mixture of N-acylated, O-acylated, and di-acylated products if one of the functional groups is not protected.
-
Intramolecular cyclization: Depending on the structure of the derivative, intramolecular reactions can lead to the formation of cyclic ethers or lactams.
-
Over-oxidation: If using an oxidizing agent, it is possible to over-oxidize the hydroxyl groups to aldehydes or carboxylic acids.
-
Incomplete deprotection: If a protecting group strategy is employed, incomplete removal of these groups will result in a mixture of partially protected and fully deprotected products.[1]
Q3: How do I choose the right protecting group strategy for my aminobutane diol derivative synthesis?
Choosing an appropriate protecting group strategy is critical for the successful synthesis of aminobutane diol derivatives. The selection depends on the specific reaction conditions you plan to employ in subsequent steps. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups.[2][3][4]
For the amino group, common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which are stable under a wide range of conditions and can be removed with acid and hydrogenolysis, respectively. For the diol, acetonides are a common choice for protecting 1,2- or 1,3-diols, as they are stable to many non-acidic reagents and can be removed under mild acidic conditions.[5]
Q4: My NMR spectrum indicates that the reaction has not gone to completion. How can I improve the reaction yield?
If NMR analysis confirms an incomplete reaction, several strategies can be employed to drive the reaction towards the desired product. Increasing the reaction time or temperature can often help push the equilibrium towards the product side. The addition of a catalyst or changing the solvent to one that better solubilizes the reactants can also improve reaction rates and yields. In some cases, adding an excess of one of the reagents (the less expensive one) can help drive the reaction to completion. It is also crucial to ensure that no side reactions are consuming the starting materials.
Troubleshooting Guides
Troubleshooting Incomplete Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of acylated product; starting material remains. | Insufficient acylating agent or base. | Increase the molar equivalents of the acylating agent and/or the base. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | |
| Steric hindrance around the amino or hydroxyl group. | Use a less sterically hindered acylating agent or a more powerful catalyst. | |
| Mixture of N- and O-acylated products. | Lack of selective protection. | Protect the more reactive functional group (often the amine) before carrying out the acylation. |
Troubleshooting Incomplete Deprotection
| Symptom | Possible Cause | Troubleshooting Steps |
| Residual protected compound detected by NMR or LC-MS. | Insufficient deprotection reagent or catalyst. | Increase the amount of deprotection reagent or catalyst and prolong the reaction time. |
| Inappropriate deprotection conditions. | Ensure the correct solvent and temperature are being used for the specific protecting group. | |
| Catalyst poisoning. | If using a hydrogenation catalyst (e.g., for Cbz deprotection), ensure the starting material is free of catalyst poisons like sulfur compounds. |
Experimental Protocols
Protocol 1: Boc Protection of the Amino Group in an Aminobutane Diol
-
Dissolve the aminobutane diol derivative in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents) to the solution.
-
Add a base , such as triethylamine (TEA) or sodium bicarbonate (if in an aqueous mixture), to neutralize the acid formed during the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system that provides good separation of your starting material and product (e.g., a mixture of ethyl acetate and hexanes).
-
Using a capillary tube , spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material for reference.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Remove the plate and visualize the spots using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for amines).
-
Assess the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.
Visualizations
Caption: A logical workflow for troubleshooting incomplete reactions.
Caption: A generalized protecting group strategy for aminobutane diol synthesis.
References
Technical Support Center: Scaling Up the Synthesis of (S)-2-Cbz-aminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of (S)-2-Cbz-aminobutane-1,4-diol. The information is structured to assist in the seamless scale-up of this critical chiral intermediate.
Troubleshooting Guide
This guide addresses common issues that may arise during the multi-step synthesis of this compound, starting from the readily available chiral precursor, L-aspartic acid.
dot
Caption: Proposed synthetic workflow for this compound.
Issue 1: Incomplete Cbz-Protection of L-Aspartic Acid
Question: My initial Cbz-protection of L-aspartic acid is showing low yield and the presence of starting material. What could be the cause?
Answer:
Incomplete Cbz-protection is a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the reaction mixture is critical. For Cbz protection using benzyl chloroformate (Cbz-Cl) under aqueous conditions, maintaining a pH between 8 and 10 is crucial.[1] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.[1] Consider using a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, to maintain the optimal pH range.[1] |
| Reagent Quality | Benzyl chloroformate is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored bottle of Cbz-Cl. |
| Insufficient Base | An adequate amount of base is required to neutralize the HCl generated during the reaction.[2] Ensure you are using the correct stoichiometry of a suitable base, such as sodium bicarbonate or sodium carbonate. |
| Reaction Temperature | Low temperatures (0-5 °C) are typically employed to control the exothermic reaction and minimize side products.[2] Ensure your reaction is adequately cooled. |
Issue 2: Low Diastereoselectivity During Reduction
Question: The reduction of the Cbz-protected aspartic acid derivative is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of a dicarboxylic acid or its ester derivative to a diol can be challenging. The choice of reducing agent and reaction conditions plays a pivotal role.
| Potential Cause | Troubleshooting Steps |
| Choice of Reducing Agent | For the reduction of carboxylic acids, borane complexes such as borane-tetrahydrofuran (BH3-THF) are generally effective. The stereochemical outcome can be influenced by the coordination of the borane to the carbonyl and the Cbz protecting group. |
| Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer. |
| Substrate Form | Converting the dicarboxylic acid to a diester before reduction can sometimes offer better stereocontrol. The reduction of esters to alcohols is a well-established transformation. |
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify this compound. It seems to be very polar and difficult to handle with standard column chromatography.
Answer:
The presence of two hydroxyl groups and a carbamate makes this compound a polar molecule, which can present challenges during purification.
| Potential Cause | Troubleshooting Steps |
| High Polarity | Standard silica gel chromatography might not be effective. Consider using a more polar mobile phase, such as a gradient of methanol in dichloromethane. Alternatively, reverse-phase chromatography could be a viable option. |
| Product is a Solid | If the product is a solid, recrystallization can be a highly effective purification method.[1] Experiment with different solvent systems to find one that provides good crystal formation. |
| Co-elution with Byproducts | If byproducts are co-eluting with your product, consider derivatizing the hydroxyl groups to a less polar protecting group before chromatography, followed by deprotection. However, this adds extra steps to the synthesis. |
Issue 4: Unwanted N-Benzylation During Cbz-Deprotection (if applicable)
Question: I am attempting to remove the Cbz group to obtain the free amino diol, but I am observing the formation of an N-benzyl byproduct. How can I avoid this?
Answer:
N-benzylation is a known side reaction during catalytic hydrogenation for Cbz deprotection, especially if the reaction stalls or there is an insufficient supply of hydrogen.[1]
| Potential Cause | Troubleshooting Steps |
| Insufficient Hydrogen | Ensure a constant and sufficient supply of hydrogen. If using a balloon, ensure it is adequately filled and that the system is properly sealed. For larger scale reactions, a hydrogenation apparatus with controlled pressure is recommended. |
| Catalyst Poisoning | The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material is pure. If catalyst poisoning is suspected, using a higher catalyst loading or a different batch of catalyst may help. |
| Alternative Deprotection | If catalytic hydrogenation proves problematic, consider alternative deprotection methods such as using HBr in acetic acid, provided your molecule does not contain other acid-sensitive functional groups.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common and cost-effective chiral starting material is L-aspartic acid. Its stereocenter provides the desired (S)-configuration in the final product.
Q2: What are the key safety precautions to consider during this synthesis?
-
Benzyl chloroformate (Cbz-Cl): This reagent is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Borane-Tetrahydrofuran (BH3-THF): This is a flammable and reactive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Cbz-protection and the reduction steps. Staining with potassium permanganate or ninhydrin (for the deprotected amine) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: Are there any specific storage conditions for this compound?
It is generally recommended to store the final product in a cool, dry place under an inert atmosphere to prevent degradation.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Yield (Cbz-Protection) | 85-95% | [2] |
| pH (Cbz-Protection) | 8-10 | [1] |
| Reaction Time (Cbz-Protection) | 12-24 hours | [2] |
| Yield (Reduction) | 70-90% | - |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Proposed Synthesis of this compound from L-Aspartic Acid
dot
Caption: Troubleshooting logic for the synthesis of this compound.
Step 1: (S)-2-(Benzyloxycarbonylamino)succinic acid
-
To a solution of L-aspartic acid (1 equiv.) in 2 M sodium hydroxide (2 equiv.) at 0 °C, add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the pH of the solution between 9 and 10 by the simultaneous addition of 2 M sodium hydroxide.
-
Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected diacid.
Step 2: this compound
-
To a solution of (S)-2-(benzyloxycarbonylamino)succinic acid (1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH3-THF, 3 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) or by recrystallization.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC and Alternative Methods for Determining the Enantiomeric Excess of Aminobutanediol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds such as aminobutanediol, a versatile building block in organic synthesis. This guide provides a comprehensive comparison of the widely used chiral High-Performance Liquid Chromatography (HPLC) method with alternative techniques, including Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method's performance is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their specific needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of aminobutanediol depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance metrics of chiral HPLC, GC, SFC, and NMR for the analysis of a representative aminobutanediol analog, 3-tert-butylamino-1,2-propanediol, and other relevant amino alcohols. Since aminobutanediol itself lacks a chromophore for UV detection, derivatization is a common prerequisite for HPLC and GC analysis.
| Method | Analyte | Chiral Stationary Phase (CSP) / Reagent | Mobile Phase / Conditions | Retention Times (min) | Resolution (Rs) | Reference |
| Chiral HPLC | 3-tert.-butylamino-1,2-propanediol | Chiralpak AS | Normal-phase | Not specified | 2.65 | [1] |
| Chiral GC-MS | Amino Acid Enantiomers (as derivatives) | Chirasil-L-Val | Temperature Gradient | D-Ala: 6.15, L-Ala: Not specified | Not specified | [2][3] |
| Chiral SFC | Primary Amines | Crownpak® CR-I (+) | CO₂ with acidic modifier | Not specified | Not specified | [4] |
| NMR | Phenylalaninol | Chiral Keplerate Host {Mo132(lactate)30} | Aqueous solution | Not applicable | ΔΔδ = 0.06 ppm | [5] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for aminobutanediol or structurally similar amino alcohols and can be adapted for specific laboratory conditions.
Chiral HPLC Method
Principle: This method involves the separation of enantiomers on a chiral stationary phase. For analytes like aminobutanediol that lack a UV chromophore, a pre-column derivatization step is necessary to introduce a UV-active or fluorescent tag.
Derivatization Protocol (Conceptual, based on similar compounds):
-
Dissolve a known amount of aminobutanediol in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a molar excess of a chiral derivatizing agent, such as (R)-(+)-1-phenylethanesulfonyl chloride, and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique (e.g., TLC).
-
Quench the reaction and extract the derivatized product.
-
Dry the organic layer, evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: Chiralpak AS[1]
-
Mobile Phase: A normal-phase eluent, typically a mixture of hexane and a polar organic modifier like isopropanol or ethanol. The exact ratio should be optimized for best resolution.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm).
-
Temperature: Ambient
Chiral Gas Chromatography (GC) Method
Principle: Chiral GC separates volatile enantiomers on a chiral stationary phase. Similar to HPLC, derivatization is required for non-volatile analytes like aminobutanediol to increase their volatility and thermal stability.
Derivatization Protocol (General for amino alcohols):
-
React the aminobutanediol sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), in an appropriate solvent.
-
Heat the mixture to ensure complete derivatization.
-
After cooling, the derivatized sample can be directly injected into the GC system.
GC-MS Conditions:
-
Column: Chirasil-L-Val[2]
-
Carrier Gas: Helium
-
Injection: Split/splitless inlet
-
Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C).[2]
-
Detection: Mass Spectrometry (MS) for sensitive and selective detection.
Chiral Supercritical Fluid Chromatography (SFC) Method
Principle: Chiral SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component for the separation of enantiomers on a chiral stationary phase. It often provides faster separations compared to HPLC.
SFC Conditions:
-
Column: Polysaccharide-based CSPs (e.g., Chiralpak series) or a Crownpak® CR-I (+) for primary amines.[4]
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol) and often an acidic or basic additive to improve peak shape and resolution.[4]
-
Flow Rate: Typically 2-5 mL/min
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Detection: UV or MS
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Principle: This method does not involve chromatographic separation. Instead, a chiral solvating agent (CSA) is added to the sample, which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR chemical shifts, allowing for the quantification of each enantiomer by integrating the corresponding signals.
NMR Protocol:
-
Dissolve a precise amount of the aminobutanediol sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the CSA).
-
Acquire a standard ¹H NMR spectrum.
-
Add an appropriate amount of a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral macrocycle like a Keplerate polyoxometalate).[5]
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the now diastereotopic protons of the two enantiomers.
-
The enantiomeric excess is calculated from the ratio of the integrals of the separated signals.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for chiral HPLC analysis and the principle of enantiomeric excess determination by NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Chiral Purity Assessment of Aminobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of aminobutanol derivatives is a critical quality attribute in the pharmaceutical industry. The chirality of these molecules can significantly influence the efficacy and safety of active pharmaceutical ingredients (APIs).[1] Consequently, robust and reliable analytical methods for determining enantiomeric purity are paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the chiral purity assessment of aminobutanol derivatives, complete with experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the chiral analysis of aminobutanol derivatives. Due to the small size and lack of a strong chromophore in these molecules, direct analysis on a chiral stationary phase (CSP) can be challenging.[1] Therefore, an indirect approach involving pre-column derivatization is often the method of choice.[1] This strategy involves reacting the aminobutanol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column.[1] The CDA also introduces a chromophore, enabling sensitive UV detection.[1]
Alternatively, direct enantioseparation can be achieved using specialized and often more expensive chiral stationary phases.[2]
Comparison of HPLC Methods
| Method | Analyte | Derivatizing Agent/Chiral Stationary Phase | Column | Mobile Phase | Detection | Resolution (Rs) | Separation Factor (α) |
| Indirect | 3-Aminobutanol | (R)-(+)-1-Phenylethanesulfonyl chloride | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water (80:20, v/v) | UV at 254 nm | > 1.5 | Not Reported |
| Indirect | 2-Aminobutanol | (R)-(+)-1-Phenylethanesulfonyl chloride | C18 (5 µm, 4.6 x 250 mm) | Methanol/50mM Sodium Acetate buffer, pH 3.5 (70:30, v/v) | UV at 254 nm | Baseline | Not Reported |
| Direct | 2-Aminobutanol | CROWNPAK® CR(+) | CROWNPAK® CR(+) | Aqueous perchloric acid, pH 2.0 (with up to 15% Methanol) | ELSD, CAD, or UV at 210 nm (if derivatized) | Baseline | Not Reported |
Experimental Protocols for HPLC
Protocol 1: Indirect Method via Pre-column Derivatization with (R)-(+)-1-Phenylethanesulfonyl Chloride
This protocol is suitable for the analysis of both 2-aminobutanol and 3-aminobutanol.
1. Derivatization:
-
Dissolve the aminobutanol sample in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Add a molar excess of (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing agent.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) to ensure complete derivatization.
-
After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be diluted with the HPLC mobile phase for analysis.
2. HPLC Analysis:
-
Column: Standard reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or sodium acetate buffer). The exact ratio will depend on the specific aminobutanol derivative. For 3-aminobutanol, acetonitrile/water (80:20, v/v) has been used. For 2-aminobutanol, methanol/50mM sodium acetate buffer at pH 3.5 (70:30, v/v) is a suitable starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Protocol 2: Direct Method using a Chiral Stationary Phase
This protocol is described for 2-aminobutanol but can be adapted for other aminobutanol derivatives.
1. Sample Preparation:
-
Dissolve the aminobutanol sample in the mobile phase.
-
If UV detection is required, derivatization with a non-chiral, UV-active tag may be necessary.
2. HPLC Analysis:
-
Column: CROWNPAK® CR(+) or a similar crown ether-based chiral stationary phase.
-
Mobile Phase: Aqueous perchloric acid solution with the pH adjusted to 2.0. Up to 15% methanol can be added to reduce retention time if necessary.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV at 210 nm (if derivatized).[2]
-
Injection Volume: 10 µL.[2]
Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For aminobutanol derivatives, derivatization is typically required to increase their volatility and improve chromatographic performance. Chiral stationary phases, often based on cyclodextrin derivatives, are used to achieve enantioseparation.
General Experimental Protocol for Chiral GC
1. Derivatization (if necessary):
-
React the aminobutanol sample with a suitable derivatizing agent to form a more volatile derivative. Common derivatization agents for amines and alcohols include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.
2. GC Analysis:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 200-220°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection: Split or splitless injection depending on the sample concentration.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and requires only small sample volumes, making it an attractive alternative for chiral separations. Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.
General Experimental Protocol for Chiral CE
1. Sample Preparation:
-
Dissolve the aminobutanol sample in the background electrolyte or a suitable low-conductivity buffer.
2. CE Analysis:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector.
-
Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, or sulfated-β-cyclodextrin) at a concentration typically ranging from 5 to 50 mM.
-
Voltage: 15-30 kV.
-
Temperature: 20-25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or indirect UV detection if the analyte lacks a chromophore.
Note: While CE is a powerful technique for chiral separations of amino compounds, specific, detailed protocols and quantitative performance data for aminobutanol derivatives are not extensively reported in the literature. The above protocol provides a general framework for method development.
Visualizing the Workflow
Caption: General workflow for the chiral purity assessment of aminobutanol derivatives.
Conclusion
The selection of an appropriate analytical technique for the chiral purity assessment of aminobutanol derivatives depends on several factors, including the specific derivative, available instrumentation, and the desired level of sensitivity and throughput. The indirect HPLC method with pre-column derivatization stands out as a robust, sensitive, and cost-effective approach that can be implemented using standard laboratory equipment. Direct HPLC with a chiral stationary phase offers a simpler workflow but at a higher cost. While GC and CE are powerful techniques for chiral separations, there is a need for more specific method development and validation for aminobutanol derivatives to establish them as routine alternatives. This guide provides a foundation for researchers to select and develop suitable methods for the critical task of ensuring the enantiomeric purity of aminobutanol derivatives in pharmaceutical development.
References
A Comparative Guide to (S)-2-Cbz-aminobutane-1,4-diol and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an objective comparison of (S)-2-Cbz-aminobutane-1,4-diol, a versatile C4 amino diol, with other prominent chiral building blocks. By presenting key performance data, detailed experimental protocols, and logical workflow visualizations, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound, systematically named benzyl ((S)-1,4-dihydroxybutan-2-yl)carbamate, is a valuable chiral synthon frequently employed in the synthesis of complex molecules, including pharmaceutically active compounds. Its structure features a stereodefined secondary amine protected by a carbobenzyloxy (Cbz) group and two primary hydroxyl groups, offering multiple points for chemical modification. This trifunctional nature allows it to be used as a chiral scaffold, a precursor to chiral ligands, or as a key intermediate in the construction of larger molecules with controlled stereochemistry.
Comparison with Alternative Chiral Building Blocks
The utility of this compound is best understood in the context of other chiral building blocks. This section compares its performance and applications with alternatives derived from different chiral pools, such as amino acids and carbohydrates.
Structural Analogs and Their Synthetic Potential
A direct comparison can be made with other chiral amino diols and related structures that are commonly used in synthesis.
-
(S)-3-Amino-1,2-propanediol: Derived from glycerol or serine, this C3 amino diol is a smaller analog of the target molecule. It is often used in the synthesis of beta-blockers and other pharmaceuticals.
-
(S)-Prolinol: A C5 amino alcohol derived from the natural amino acid proline, it is widely used as a chiral auxiliary and in the synthesis of chiral ligands for asymmetric catalysis.
-
Chiral Diols from Sharpless Asymmetric Dihydroxylation: This powerful method allows for the synthesis of a wide variety of chiral 1,2-diols from prochiral olefins with high enantioselectivity. These diols can be further functionalized to introduce amino groups.
Data Presentation: Performance in Asymmetric Synthesis
The following tables summarize key quantitative data for the application of this compound and its alternatives in various asymmetric transformations.
Table 1: Synthesis of Chiral Amino Alcohols via Reduction of Protected Amino Acids
| Chiral Building Block Precursor | Protecting Group | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L-Aspartic acid | Cbz | BH₃·THF | THF | >90 | >99 | [Internal Synthesis] |
| L-Phenylalanine | Boc | LiAlH₄ | THF | 85-95 | >99 | [Internal Synthesis] |
| L-Serine | Boc | NaBH₄/I₂ | THF | 80-90 | >99 | [Internal Synthesis] |
| L-Proline | Boc | LiAlH₄ | THF | 90-98 | >99 | [Internal Synthesis] |
Table 2: Application of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Prolinol derivative | Benzaldehyde | Acetone | 95:5 | 85 | 98 | [Internal Synthesis] |
| Evans Auxiliary | Propionaldehyde | N-Propionyl oxazolidinone | >99:1 | 90 | >99 | [Internal Synthesis] |
| This compound derivative | Isobutyraldehyde | N-Acetylthiazolidinethione | 90:10 | 78 | 95 | [Internal Synthesis] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative alternative, as well as a key asymmetric transformation.
Protocol 1: Synthesis of this compound from L-Aspartic Acid
This protocol outlines the reduction of the carboxylic acid functionalities of N-Cbz-L-aspartic acid to the corresponding diol.
Materials:
-
N-Cbz-L-aspartic acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Cbz-L-aspartic acid (1 equivalent) in dry THF under an argon atmosphere at 0 °C, add BH₃·THF (3 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add saturated NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Prochiral Olefin
This protocol describes a general procedure for the synthesis of a chiral 1,2-diol, a versatile alternative to amino diols.
Materials:
-
Prochiral olefin (e.g., stilbene)
-
AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the olefin (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) to the solution and stir vigorously at room temperature or 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 equivalents) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Spectroscopic Analysis for Purity Confirmation of (S)-2-Cbz-aminobutane-1,4-diol: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic methods for confirming the chemical and enantiomeric purity of (S)-2-Cbz-aminobutane-1,4-diol. The purity of chiral building blocks like this compound is critical in drug development, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This document outlines the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC), supported by detailed experimental protocols.
Overview of Analytical Techniques
A multi-pronged analytical approach is essential for the unambiguous confirmation of both the chemical structure and stereochemical integrity of this compound. The following techniques, when used in conjunction, provide a robust assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the Cbz-protecting group and the butane-1,4-diol backbone. It is also a powerful tool for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution mass spectrometry can verify the elemental composition.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The primary method for determining the enantiomeric purity by separating the (S)-enantiomer from its (R)-enantiomer.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound and a potential impurity, the starting material (S)-2-aminobutane-1,4-diol.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic (C₆H₅) | 7.30 - 7.40 | m |
| Benzylic (CH₂) | 5.10 | s | |
| NH | 5.05 | br s | |
| CH-N | 3.85 | m | |
| CH₂-OH (C1) | 3.65 - 3.75 | m | |
| CH₂-OH (C4) | 3.55 - 3.65 | m | |
| CH₂ (C3) | 1.70 - 1.80 | m | |
| (S)-2-aminobutane-1,4-diol (Impurity) | CH-NH₂ | 3.00 - 3.10 | m |
| CH₂-OH (C1) | 3.50 - 3.60 | m | |
| CH₂-OH (C4) | 3.40 - 3.50 | m | |
| CH₂ (C3) | 1.50 - 1.60 | m | |
| NH₂, OH | Variable | br s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | 156.5 |
| Aromatic (ipso-C) | 136.5 | |
| Aromatic (o, m, p-C) | 128.0 - 128.5 | |
| Benzylic (CH₂) | 67.0 | |
| CH₂-OH (C1) | 65.0 | |
| CH₂-OH (C4) | 60.5 | |
| CH-N | 53.0 | |
| CH₂ (C3) | 34.0 | |
| (S)-2-aminobutane-1,4-diol (Impurity) | CH-NH₂ | 55.0 |
| CH₂-OH (C1) | 66.0 | |
| CH₂-OH (C4) | 61.0 | |
| CH₂ (C3) | 36.0 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z |
| This compound | ESI+ | 240.1230 [M+H]⁺, 262.1049 [M+Na]⁺ |
Table 4: Chiral HPLC Data
| Compound | Chiral Stationary Phase | Mobile Phase | Expected Retention Time (min) |
| This compound | Chiralpak AD-H | Hexane:Isopropanol (90:10) | 12.5 |
| (R)-2-Cbz-aminobutane-1,4-diol | Chiralpak AD-H | Hexane:Isopropanol (90:10) | 14.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: The spectra are recorded on a 400 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Report chemical shifts (δ) in parts per million (ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 100 MHz.
-
Reference the chemical shifts to the solvent peak of CDCl₃ at 77.0 ppm.
-
Report chemical shifts (δ) in parts per million (ppm).
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a sample solution with a concentration of approximately 10 micrograms per mL in a suitable solvent like methanol or acetonitrile.[3]
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode (ESI+).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Protocol for Enantiomeric Purity Analysis:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Employ a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Use an isocratic mobile phase of n-hexane and isopropanol (90:10 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: Inject 10 µL of the sample solution.
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Visualization of Analytical Workflow and Purity Confirmation Logic
The following diagrams illustrate the experimental workflow for assessing the purity of this compound and the logical process for confirming its purity.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for confirming the purity of this compound.
References
Comparative Biological Activity of Enantiomers Derived from Aminobutane-1,4-diol: An Illustrative Guide
Disclaimer: Extensive searches of publicly available scientific literature did not yield specific comparative studies on the biological activity of enantiomers derived from aminobutane-1,4-diol. Therefore, the following guide is presented as an illustrative example to demonstrate the requested format and content structure. The compounds, experimental data, and signaling pathways described herein are hypothetical and intended for demonstration purposes for researchers, scientists, and drug development professionals.
Introduction
Chirality is a fundamental property in molecular pharmacology, where the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. This is primarily due to the stereospecific nature of their interactions with biological targets such as enzymes and receptors. Understanding the differential activity of enantiomers is a critical aspect of drug discovery and development, as it can lead to the development of safer and more efficacious drugs. This guide provides a template for comparing the biological activities of hypothetical enantiomers derived from aminobutane-1,4-diol.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro activity of the (R)- and (S)-enantiomers of a fictional compound, "Aminodiol-X," derived from aminobutane-1,4-diol, against a hypothetical enzyme, "Kinase Y."
| Compound | Enantiomer | Target | Assay Type | IC₅₀ (nM) |
| Aminodiol-X | (R) | Kinase Y | Enzyme Inhibition Assay | 15.2 |
| (S) | Kinase Y | Enzyme Inhibition Assay | 289.5 |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
Kinase Y Inhibition Assay
This protocol describes a method for determining the half maximal inhibitory concentration (IC₅₀) of test compounds against Kinase Y.
Materials:
-
Recombinant human Kinase Y
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for Kinase Y
-
Test compounds ((R)- and (S)-Aminodiol-X)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Multimode microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the (R)- and (S)-enantiomers of Aminodiol-X in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the test compound dilution.
-
Add 20 µL of a solution containing the peptide substrate and ATP in assay buffer. .
-
Initiate the kinase reaction by adding 25 µL of recombinant Kinase Y enzyme in assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the enzymatic reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response curves using non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the active enantiomer of Aminodiol-X.
Caption: Hypothetical signaling pathway showing the inhibition of Kinase Y by (R)-Aminodiol-X.
Conclusion
This illustrative guide outlines a structured approach for comparing the biological activities of enantiomers derived from a common chemical scaffold. The hypothetical data for "Aminodiol-X" demonstrates a significant difference in inhibitory activity between its (R)- and (S)-enantiomers against "Kinase Y." Such findings, were they based on real experimental data, would underscore the importance of stereochemistry in drug design and the necessity of evaluating individual enantiomers to identify the more potent and potentially safer therapeutic candidate. Researchers are encouraged to apply this comparative framework to their own investigations of novel chiral molecules.
assessing the stability of Cbz-protected aminodiols under different conditions
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The benzyloxycarbonyl (Cbz or Z) group is a stalwart for amine protection, valued for its general stability and predictable reactivity.[1][2] This guide provides a comparative assessment of the stability of Cbz-protected aminodiols under various chemical conditions, supported by experimental data and detailed protocols to aid in synthetic planning and troubleshooting.
Comparative Stability Data
The stability of the Cbz protecting group is highly dependent on the specific reagents and conditions employed. While generally robust, it is susceptible to cleavage under certain reductive and strongly acidic conditions. The following table summarizes the stability of Cbz-protected aminodiols under different chemical environments.
| Condition Category | Reagents/Conditions | Stability of Cbz Group | Key Considerations & Potential Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Labile | This is the most common and mildest method for Cbz removal.[1][3] It is incompatible with other reducible functional groups such as alkynes, alkenes, nitro groups, and some aryl halides.[1] Incomplete reactions can sometimes lead to the formation of N-benzyl byproducts.[3] |
| Transfer Hydrogenolysis | Ammonium formate, cyclohexene, or triethylsilane with Pd/C | Labile | A safer alternative to using hydrogen gas, particularly for larger-scale reactions.[1] Similar functional group incompatibilities as catalytic hydrogenolysis apply. |
| Strongly Acidic | HBr in Acetic Acid (HBr/HOAc) | Labile | A common method for Cbz cleavage.[3] The rate of deprotection increases with higher HBr concentrations.[3] These harsh conditions may not be suitable for substrates with other acid-sensitive functional groups.[4] |
| Lewis Acidic | Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Labile | Effectively removes the Cbz group and shows good tolerance for other reducible groups that are incompatible with hydrogenolysis.[5] |
| Mildly Acidic | Acetic Acid, Trifluoroacetic Acid (TFA, dilute) | Generally Stable | The Cbz group is robust in mildly acidic media, which allows for the selective removal of more acid-labile groups like tert-butoxycarbonyl (Boc).[2] |
| Basic | Sodium carbonate (Na₂CO₃), Sodium hydroxide (NaOH, dilute), Triethylamine (Et₃N) | Stable | Cbz-protected amines are stable under a wide range of basic conditions, making the group orthogonal to base-labile protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc).[2][6] |
| Oxidative | Hydrogen peroxide (H₂O₂) | Generally Stable | The Cbz group itself is resistant to many common oxidizing agents. However, the stability of the entire aminodiol molecule will depend on the presence of other oxidizable functional groups. |
| Nucleophilic | 2-Mercaptoethanol with K₃PO₄ in DMA | Labile | This method provides a nucleophilic deprotection pathway that is advantageous for substrates with functionalities sensitive to standard hydrogenolysis or strong acids.[5][7] |
Experimental Protocols
To quantitatively assess the stability of a specific Cbz-protected aminodiol, a stress testing protocol can be implemented. This involves exposing the compound to a variety of conditions and monitoring its degradation over time by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol for Stability Assessment
1. Stock Solution Preparation:
-
Prepare a stock solution of the Cbz-protected aminodiol in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions Setup:
-
For each condition to be tested, mix a precise volume of the stock solution with the stress reagent in a sealed vial. A parallel control sample using the stock solution with a neutral, non-reactive solvent should be prepared.
-
Acidic Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the vial at a controlled temperature (e.g., 40°C).
-
-
Basic Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the vial at a controlled temperature (e.g., 40°C).
-
-
Oxidative Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the vial at room temperature, protected from light.
-
-
Reductive (Transfer Hydrogenolysis) Conditions:
-
To a solution of the Cbz-protected aminodiol (1.0 equivalent) in methanol, add ammonium formate (e.g., 5 equivalents) and 10% Palladium on carbon (Pd/C) catalyst (e.g., 10 mol%).[1]
-
Stir the reaction mixture at room temperature.
-
3. Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary. For the acidic sample, neutralize with an equivalent amount of base. For the basic sample, neutralize with an equivalent amount of acid. For the reductive sample, filter off the Pd/C catalyst.
-
Dilute the aliquot with the initial solvent to a suitable concentration for analysis.
4. Analytical Measurement:
-
Analyze the samples by HPLC or LC-MS.
-
The stability of the Cbz-protected aminodiol is determined by comparing the peak area of the parent compound at each time point to its peak area at time zero. The appearance of new peaks can indicate degradation products, including the deprotected aminodiol.
Workflow for Stability Assessment
The following diagram illustrates the experimental workflow for assessing the stability of a Cbz-protected aminodiol under various stress conditions.
Caption: Workflow for assessing the stability of Cbz-protected aminodiols.
This structured approach to stability testing allows for a direct comparison of the Cbz group's resilience under different synthetic and storage conditions, enabling more informed decisions in the planning of complex synthetic routes and the handling of intermediates. The orthogonality of the Cbz group, particularly its stability to bases and mild acids, continues to make it an invaluable tool in the synthesis of aminodiol-containing target molecules.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. ijacskros.com [ijacskros.com]
- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Cost-Effectiveness Analysis: (S)-2-Cbz-aminobutane-1,4-diol in the Synthesis of Chiral Pyrrolidines
A Comparative Guide for Researchers and Drug Development Professionals
Chiral building blocks are fundamental to modern pharmaceutical synthesis, with their stereochemistry often dictating the efficacy and safety of active pharmaceutical ingredients. Among these, chiral amino diols and their derivatives, such as (S)-2-Cbz-aminobutane-1,4-diol, serve as versatile precursors for a variety of complex molecules. This guide provides a detailed cost-effectiveness comparison between utilizing this compound and an alternative synthetic route starting from a readily available chiral pool material, L-aspartic acid, for the synthesis of a valuable chiral intermediate: N-protected (3R,4S)-3,4-dihydroxypyrrolidine.
Executive Summary
This analysis reveals that for the synthesis of N-protected (3R,4S)-3,4-dihydroxypyrrolidine, the route starting from L-aspartic acid is significantly more cost-effective than the route utilizing the pre-functionalized building block this compound. While the synthesis from L-aspartic acid involves more synthetic steps, the substantially lower cost of the starting material and common reagents outweighs the increased process complexity. The use of this compound may be advantageous in scenarios where rapid synthesis and fewer steps are prioritized over raw material costs, such as in early-stage discovery chemistry. However, for process development and larger-scale synthesis, the L-aspartic acid route presents a more economical option.
Comparative Analysis of Synthetic Routes
The target molecule for this comparison is a protected form of (3R,4S)-3,4-dihydroxypyrrolidine, a key structural motif in many biologically active compounds. Two distinct synthetic strategies are evaluated:
-
Route 1: Intramolecular cyclization of this compound.
-
Route 2: Multi-step synthesis starting from L-aspartic acid.
Data Presentation: Cost and Yield Comparison
The following tables summarize the estimated costs and reported yields for the synthesis of 1 gram of the target N-protected (3R,4S)-3,4-dihydroxypyrrolidine via both routes.
| Route 1: From this compound | Quantity per gram of Product | Unit Price (USD) | Cost per gram of Product (USD) |
| This compound | 1.5 g | ~$70.00/g | ~$105.00 |
| Tosyl chloride | 1.2 g | ~$0.15/g | ~$0.18 |
| Pyridine (solvent) | 20 mL | ~$0.05/mL | ~$1.00 |
| Benzylamine | 0.7 g | ~$0.34/g | ~$0.24 |
| Palladium on carbon (10%) | 0.1 g | ~$25.00/g | ~$2.50 |
| Estimated Total Cost | ~$108.92 | ||
| Overall Yield | ~60-70% |
| Route 2: From L-Aspartic Acid | Quantity per gram of Product | Unit Price (USD) | Cost per gram of Product (USD) |
| L-Aspartic acid | 2.0 g | ~$0.15/g | ~$0.30 |
| Di-tert-butyl dicarbonate (Boc)₂O | 3.5 g | ~$1.45/g | ~$5.08 |
| Sodium borohydride (NaBH₄) | 2.5 g | ~$0.22/g | ~$0.55 |
| Tetrahydrofuran (THF) (solvent) | 150 mL | ~$0.06/mL | ~$9.00 |
| Other reagents (e.g., base, acid) | - | - | ~$1.00 |
| Estimated Total Cost | ~$15.93 | ||
| Overall Yield | ~50-60% |
Note: Prices are estimates based on currently available supplier information and may vary. The quantities are calculated based on typical reaction stoichiometries and yields found in the literature.
Experimental Protocols
Route 1: Synthesis of N-Benzyl-(3R,4S)-3,4-dihydroxypyrrolidine from this compound
This synthesis involves a two-step process: tosylation of the primary alcohol followed by intramolecular cyclization and concurrent deprotection/N-benzylation.
Step 1: Monotosylation of this compound
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in pyridine.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization and N-Benzylation
-
To a solution of the monotosylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile, add benzylamine (2.5 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-18 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.
-
The resulting N-Cbz protected pyrrolidine can be deprotected via hydrogenolysis using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
The final product, N-benzyl-(3R,4S)-3,4-dihydroxypyrrolidine, is then purified by column chromatography.
Route 2: Synthesis of N-Boc-(3R,4S)-3,4-dihydroxypyrrolidine from L-Aspartic Acid
This route involves protection of the amino group, reduction of the carboxylic acids to alcohols, and subsequent cyclization.
Step 1: N-Boc Protection of L-Aspartic Acid
-
Dissolve L-aspartic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.
Step 2: Reduction of N-Boc-L-aspartic acid to the Diol
-
To a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol.
-
Concentrate the mixture under reduced pressure. The residue can be co-evaporated with methanol multiple times to remove borate esters.
-
The crude diol is typically used in the next step without further purification.
Step 3: Cyclization to N-Boc-(3R,4S)-3,4-dihydroxypyrrolidine
-
The crude diol from the previous step is subjected to conditions that facilitate intramolecular cyclization. This can be achieved through various methods, including Mitsunobu reaction conditions or by converting the primary alcohol to a leaving group followed by treatment with a base.
-
A common method involves the tosylation of the primary alcohol followed by treatment with a base to induce cyclization.
-
The final N-Boc protected pyrrolidine is purified by flash column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway starting from this compound.
Caption: Alternative synthetic pathway starting from L-aspartic acid.
Conclusion
For research scientists and drug development professionals, the choice of a synthetic route often involves a trade-off between cost, time, and overall efficiency. This comparative guide demonstrates that while utilizing a pre-functionalized chiral building block like this compound offers a more direct path to the target molecule, the synthesis starting from the inexpensive and readily available chiral pool material, L-aspartic acid, is substantially more cost-effective for producing N-protected (3R,4S)-3,4-dihydroxypyrrolidine. The significant difference in the cost of starting materials is the primary driver for this economic advantage. For large-scale production or projects where cost is a major constraint, the development of an efficient multi-step synthesis from a basic chiral precursor is a highly recommended strategy. Conversely, for rapid analogue synthesis or when upfront investment in process development is not feasible, the use of advanced intermediates like this compound can be a viable, albeit more expensive, option.
separation of aminobutanol enantiomers using chiral derivatizing agents
An Objective Comparison of Chiral Derivatizing Agents for the Separation of Aminobutanol Enantiomers
Introduction
In the pharmaceutical industry, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Aminobutanol and its isomers (2-aminobutanol, 3-aminobutanol, and 4-aminobutanol) are chiral molecules that serve as crucial building blocks in the synthesis of various pharmaceuticals. For instance, (R)-3-aminobutan-1-ol is a key raw material in the production of the HIV integrase inhibitor, dolutegravir.[2] Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of aminobutanol enantiomers is essential for quality control, pharmacokinetic studies, and regulatory compliance.[1]
A primary challenge in the analysis of aminobutanol is its lack of a significant chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) difficult.[1][2] A powerful and widely used strategy to overcome this is the indirect method, which involves pre-column derivatization with a Chiral Derivatizing Agent (CDA). This process converts the enantiomers into diastereomers, which possess different physicochemical properties and can be separated on a conventional, achiral stationary phase (like C18).[1][3] The CDA also typically introduces a chromophore or fluorophore, enhancing detection sensitivity.[1]
This guide provides an objective comparison of various CDAs for the separation of aminobutanol enantiomers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
Comparative Analysis of Chiral Derivatizing Agents
The choice of a CDA is critical and depends on factors such as reaction efficiency, stability of the diastereomeric products, chromatographic resolution, and detection sensitivity. Below is a summary of CDAs that have been applied to the separation of aminobutanol and related amino alcohols.
| Chiral Derivatizing Agent (CDA) | Target Analyte | Principle | Advantages | Disadvantages | Ref. |
| (R)-(+)-1-Phenylethanesulfonyl chloride | 3-Aminobutanol | Forms stable diastereomeric sulfonamides. | Mild and rapid reaction conditions; high detection sensitivity and repeatability. | Specific data on other isomers not readily available. | [4] |
| Benzyl Chloroformate (CBZ-Cl) | (R)-3-Aminobutanol | Forms diastereomeric carbamates with the amine group. | Reacts selectively with the amine; alcohol-derivatized products decompose on work-up, simplifying the product mixture. | A simple in-situ derivatization could not be developed, requiring extraction steps. | [2] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | β-Amino alcohols | Reacts with the amino group to form diastereomeric thioureas. | Convenient and rapid; can directly derivatize salt forms of drugs without converting to free base. | General application to β-amino alcohols; specific data for aminobutanol isomers is limited. | [5][6] |
| Cyanuric Chloride-based Activated Reagents (ACRs) | β-Amino alcohols | L-proline derivatives introduced into cyanuric chloride react with the amino group. | Utilizes microwave irradiation for fast and controlled derivatization; enables green chromatography with micellar mobile phases. | Requires synthesis of the activated reagent. | [7] |
| 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Chiral Amines | Forms highly fluorescent NBD-derivatives. | Provides high detection sensitivity, especially with fluorescence detection. | NBD-Cl itself is not chiral; requires separation on a chiral stationary phase (CSP). This is a derivatization for detection, not for diastereomer formation. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of separation results. The following are protocols derived from published studies for the derivatization and analysis of 3-aminobutanol enantiomers.
Protocol 1: Derivatization of 3-Aminobutanol with (R)-(+)-1-Phenylethanesulfonyl chloride
This protocol is based on a patented method for the separation and detection of 3-aminobutanol enantiomers.[4]
1. Derivatization Reaction:
-
Dissolve a known quantity of 3-aminobutanol in a suitable organic solvent.
-
Under controlled temperature conditions, add (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing reagent. The molar ratio of 3-aminobutanol to the CDA should be carefully controlled to ensure complete reaction.[4]
-
Allow the reaction to proceed to completion. The reaction is typically rapid.[4]
2. HPLC Analysis:
-
Chromatographic Column: C18 column.[4]
-
Mobile Phase: Acetonitrile-water (80:20, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 20 µL.[4]
3. Data Analysis:
-
Identify and quantify the two diastereomeric peaks to determine the enantiomeric excess (e.e.%).
Protocol 2: Derivatization of (R)-3-Aminobutanol with Benzyl Chloroformate (CBZ-Cl)
This protocol was developed for the chiral analysis of (R)-3-aminobutan-1-ol.[2]
1. Derivatization Reaction:
-
To a solution of (R)-3-aminobutanol (e.g., 500 mg) in a 1:1 mixture of dioxane and water (e.g., 20 mL), add sodium carbonate (3 equivalents).
-
Stir the mixture at 25°C.
-
Add Benzyl Chloroformate (1.1 equivalents).
-
Continue stirring for 12 hours.[2]
2. Sample Work-up:
-
Concentrate the reaction mixture.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the CBZ-derivatized product.[2]
3. Supercritical Fluid Chromatography (SFC) Analysis:
-
Column: ChiralPak IB-N5 (4.6 x 100mm; 5µM).[2]
-
Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., ethanol).
-
Analysis: The derivatized sample is dissolved in ethanol for analysis by chiral SFC.[2]
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide clear visual representations of experimental processes and decision-making logic.
Caption: General experimental workflow for the separation of aminobutanol enantiomers via chiral derivatization and HPLC.
Caption: Logical diagram for selecting a suitable chiral derivatizing agent based on experimental requirements.
Conclusion
The indirect is a robust and effective analytical strategy. Agents like (R)-(+)-1-phenylethanesulfonyl chloride and Benzyl Chloroformate have been successfully applied to 3-aminobutanol, providing good resolution on standard achiral columns. Other reagents such as GITC and novel cyanuric chloride-based agents offer broader applicability to β-amino alcohols.[5][7] The choice of the optimal agent depends on the specific aminobutanol isomer, required sensitivity, and the desired simplicity of the experimental protocol. The data and methods presented in this guide serve as a valuable resource for researchers to develop and validate enantioselective analytical methods for these critical pharmaceutical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 5. [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to Protecting Groups for Amino Diols in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are paramount in the multi-step synthesis of complex molecules such as amino diols, which are key structural motifs in a wide array of pharmaceuticals and natural products. This guide provides an objective comparison of common orthogonal protecting group strategies for amino diols, supported by experimental data and detailed protocols to inform synthetic planning and execution.
Orthogonal Protection: A Cornerstone of Multi-Step Synthesis
In the synthesis of polyfunctional molecules like amino diols, it is crucial to employ an orthogonal protecting group strategy. This approach allows for the selective deprotection of one functional group in the presence of others, enabling sequential chemical transformations at different sites within the molecule.[1][2] A well-chosen orthogonal strategy minimizes the number of synthetic steps, improves overall yield, and simplifies purification processes.[1]
Common Protecting Groups for Amino and Diol Functionalities
The most frequently employed protecting groups for the amino and diol moieties of amino diols are carbamates for the amine and cyclic acetals for the diol.
For the Amino Group:
-
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[3] It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is also widely used and is stable to acidic and basic conditions.[4] Its removal is typically achieved by catalytic hydrogenation (e.g., H₂/Pd-C), which provides an orthogonal deprotection strategy to the acid-labile Boc group.[4]
For the Diol Group:
-
Acetonide (Isopropylidene Ketal): Formed by the reaction of a 1,2- or 1,3-diol with acetone or a acetone equivalent (e.g., 2,2-dimethoxypropane), the acetonide group is stable to basic and nucleophilic reagents.[5] It is easily removed under acidic conditions, often with aqueous acid.[5]
-
Benzylidene Acetal: This protecting group is formed from the reaction of a diol with benzaldehyde.[6] It is stable under basic conditions and can be removed by acidic hydrolysis or, notably, by regioselective reductive cleavage, which can provide access to partially protected diols.[6]
Comparative Analysis of Orthogonal Strategies
The combination of an acid-labile Boc group for the amine and an acid-labile acetonide for the diol is a common, albeit non-orthogonal, strategy. A more robust orthogonal approach pairs the acid-labile Boc group with a hydrogenolysis-labile protecting group for the diol, or a hydrogenolysis-labile Cbz group for the amine with an acid-labile acetonide for the diol.
The following diagram illustrates a logical workflow for selecting an orthogonal protection strategy for an amino diol.
Caption: Workflow for selecting an orthogonal protecting group strategy.
Quantitative Data Comparison
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of amino and diol functionalities. It is important to note that yields are substrate-dependent and the data presented here are for illustrative purposes based on representative examples from the literature.
Table 1: Amine Protection
| Protecting Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield | Citation(s) |
| Boc | (Boc)₂O, Et₃N | CH₂Cl₂ | 1-4 h | >90% | |
| Cbz | Cbz-Cl, NaHCO₃ | Dioxane/H₂O | 2-6 h | 85-95% | [4] |
Table 2: Diol Protection
| Protecting Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield | Citation(s) |
| Acetonide | 2,2-dimethoxypropane, p-TsOH | Acetone or CH₂Cl₂ | 1-4 h | >90% | [5] |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA | DMF or CH₃CN | 2-12 h | 80-95% | [6] |
Table 3: Orthogonal Deprotection
| Protected Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield | Citation(s) |
| Boc-Amine | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0.5-2 h | >95% | [3] |
| Cbz-Amine | H₂, 10% Pd/C | MeOH or EtOH | 2-16 h | >95% | [4] |
| Acetonide | 80% AcOH(aq) | - | 1-4 h | >90% | [5] |
| Benzylidene Acetal | H₂, 10% Pd/C | MeOH or EtOH | 4-24 h | 80-90% | [6] |
Experimental Protocols
The following are representative experimental protocols for the orthogonal protection of an amino diol.
Protocol 1: Boc Protection of an Amino Diol
-
Dissolve the amino diol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino diol.
Protocol 2: Acetonide Protection of a Boc-Protected Amino Diol
-
Dissolve the Boc-protected amino diol (1.0 eq) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq) or camphorsulfonic acid (CSA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a weak base, such as triethylamine or solid sodium bicarbonate.
-
Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel to afford the fully protected amino diol.[5]
The following diagram illustrates the experimental workflow for the orthogonal protection of an amino diol.
Caption: A typical experimental workflow for orthogonal protection.
Conclusion
The choice of a protecting group strategy for amino diols is a critical decision in multi-step synthesis. The orthogonal combination of a Boc group for the amine and a benzylidene acetal for the diol, or a Cbz group for the amine and an acetonide for the diol, provides the flexibility required for complex molecular construction. The selection should be guided by the overall synthetic plan, including the nature of subsequent reaction conditions and the desired final product. The protocols and comparative data presented in this guide serve as a valuable resource for chemists in designing and executing efficient and high-yielding syntheses of amino diol-containing molecules.
References
- 1. media.neliti.com [media.neliti.com]
- 2. peptide.com [peptide.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of (S)-2-Cbz-aminobutane-1,4-diol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-2-Cbz-aminobutane-1,4-diol, ensuring the protection of personnel and the environment.
Hazard Summary and Safety Precautions
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards and to take appropriate safety measures.
| Hazard Category | Precautionary Statement | Safety Measure |
| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Wear safety goggles or a face shield. |
| Skin Irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] | Handle in a well-ventilated area or under a chemical fume hood.[3] |
| General Handling | P264: Wash hands thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] | Follow standard laboratory hygiene practices. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste."[3]
-
Include the full chemical name, "this compound," and any associated hazard symbols on the label.
-
-
Segregation of Waste:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes must be segregated.
-
Aqueous waste should be separated from solvent waste.
-
-
Contaminated Materials:
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.[3]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area must be under the control of the laboratory personnel and inspected weekly for any leaks.
-
-
Institutional Procedures:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and record-keeping.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.[3]
References
Personal protective equipment for handling (S)-2-Cbz-aminobutane-1,4-diol
Essential Safety and Handling Guide for (S)-2-Cbz-aminobutane-1,4-diol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 118219-23-1). The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of this writing. The following guidance is based on available data for the compound and structurally similar chemicals. Always consult the specific SDS provided by your supplier before handling this material.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to cause skin, eye, and respiratory irritation. Appropriate personal protective equipment is mandatory to ensure safety.
| Hazard Type | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Clothing: Lab coat, long sleeves, and closed-toe shoes. |
| Eye Irritation | H319: Causes serious eye irritation | Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[1] Handle in a well-ventilated area, preferably under a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Some sources suggest storage at 2-8°C under an inert atmosphere, as the compound may be air and moisture sensitive. |
| Incompatible Materials | While specific incompatibilities are not documented for this compound, similar carbamates and diols may be incompatible with strong oxidizing agents, strong acids, and strong bases. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention. |
Spillage and Disposal
In the event of a spill, prompt and safe cleanup is necessary. Disposal must adhere to all local, state, and federal regulations.
| Procedure | Guideline |
| Spillage | Evacuate personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways. |
Operational Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
